molecular formula C28H22O6 B15594473 Ampelopsin F

Ampelopsin F

Cat. No.: B15594473
M. Wt: 454.5 g/mol
InChI Key: LJHNYAXAPRDORG-VVAYZPMTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ampelopsin F is a useful research compound. Its molecular formula is C28H22O6 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

IUPAC Name

(1R,8S,9S)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol

InChI

InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)27(23)20-10-18(32)12-22(34)26(20)28/h1-12,23-24,27-34H/t23-,24?,27+,28-/m0/s1

InChI Key

LJHNYAXAPRDORG-VVAYZPMTSA-N

Origin of Product

United States

Foundational & Exploratory

Ampelopsin F: A Clarification and In-Depth Technical Guide to the Closely Related Dihydromyricetin (Ampelopsin)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The existing scientific literature primarily uses the terms Ampelopsin and Dihydromyricetin (DHM) to refer to the well-researched flavanonol. "Ampelopsin F" is a distinct, less-studied compound. This guide will briefly address this compound and then provide a comprehensive overview of Dihydromyricetin (Ampelopsin), for which extensive data is available to meet the technical requirements of this document.

Part 1: this compound - A Brief Overview

This compound is a resveratrol-based natural product.[1] Its chemical structure is distinct from that of Dihydromyricetin.[2][3][4] While its total synthesis has been achieved, information regarding its natural sources, discovery, and biological activity is not as extensively documented in publicly available literature as that of Dihydromyricetin.[1][3]

Part 2: Dihydromyricetin (Ampelopsin) - A Comprehensive Technical Guide

Dihydromyricetin (DHM), also known as Ampelopsin, is a bioactive flavonoid that has garnered significant scientific interest for its wide array of pharmacological activities. It is a flavanonol, a type of flavonoid, with the IUPAC name (2R,3R)-3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one.[5]

Natural Sources

Dihydromyricetin is predominantly found in high concentrations in the plant Ampelopsis grossedentata, particularly in its leaves and stems, where it can constitute 30-40% of the dry weight.[6] This plant is commonly used to make a herbal tea known as vine tea. Other notable natural sources of Dihydromyricetin include:

  • Hovenia dulcis (Japanese raisin tree)[5][7]

  • Ampelopsis japonica and Ampelopsis megalophylla[5]

  • Cercidiphyllum japonicum[5]

  • Rhododendron cinnabarinum[5]

  • Certain species of Pinus and Cedrus[5]

  • Salix sachalinensis[5]

  • The wood of Xanthoceras sorbifolium has been found to contain 6.76–7.89 mg/g of DHM.[8]

The concentration of DHM can vary based on the age of the plant material, with young leaves of Ampelopsis grossedentata containing significantly higher amounts than older leaves.[9][10]

Quantitative Data: Extraction Yields and Biological Activity

The following tables summarize key quantitative data related to the extraction of Dihydromyricetin and its biological activities.

Table 1: Optimized Extraction Yields of Dihydromyricetin from Ampelopsis grossedentata

Extraction MethodSolventTemperature (°C)TimeYieldPurity (%)Reference
Chelation ExtractionWater with Zn2+902 hours12.2%94.3[11]
Ultrasonic Extraction75% Ethanol (B145695)403 x 25 min16.21%Not specified[10]
Hot Water ExtractionWater9060 minNot specified91.0 (after 5 recrystallizations)[12]
Response Surface Methodology Optimized60% Aqueous Ethanol60180 minMaximized recoveryNot specified[13][14]

Table 2: In Vitro Biological Activity of Dihydromyricetin (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HepG2Human Hepatocellular Carcinoma16824[15]
MHcc97LHuman Hepatocellular Carcinoma>15072[16]
HTB-26Breast Cancer10 - 50Not specified[17]
PC-3Pancreatic Cancer10 - 50Not specified[17]
HepG2Hepatocellular Carcinoma10 - 50Not specified[17]
Experimental Protocols

This protocol is a synthesis of optimized methods found in the literature.[9][10][13][14][18][19]

  • Plant Material Preparation:

    • Collect young leaves of Ampelopsis grossedentata.

    • Dry the leaves in a well-ventilated area, avoiding direct sunlight.

    • Grind the dried leaves into a fine powder.

  • Solvent Extraction:

    • Mix the powdered plant material with a 60% aqueous ethanol solution at a solid-to-liquid ratio of 1:20 (g/mL).

    • Heat the mixture to 60°C and maintain for 180 minutes with constant stirring.

  • Filtration and Concentration:

    • Filter the mixture while hot to separate the extract from the solid plant material.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield.

    • Combine the filtrates and concentrate the solution using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Purification by Recrystallization:

    • Dissolve the crude extract in a minimal amount of hot water.

    • Allow the solution to cool slowly to room temperature, then refrigerate to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold water.

    • Repeat the recrystallization process until the desired purity is achieved (can be monitored by HPLC).

This protocol is based on methodologies described for testing DHM's effect on cancer cells.[15][20]

  • Cell Seeding:

    • Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 2 x 10^4 cells per well.

    • Incubate overnight to allow for cell attachment.

  • DHM Treatment:

    • Prepare a stock solution of Dihydromyricetin in a suitable solvent (e.g., DMSO).

    • Treat the cells with various concentrations of DHM (e.g., 10, 25, 50, 75, 100 µM) for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO without DHM).

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Reading:

    • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Signaling Pathways Modulated by Dihydromyricetin

Dihydromyricetin exerts its biological effects by modulating several key signaling pathways.

DHM has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[21][22][23] By inhibiting this pathway, DHM can induce apoptosis and autophagy in cancer cells.[21][22]

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation DHM Dihydromyricetin (Ampelopsin) DHM->Akt inhibits

Caption: Dihydromyricetin's inhibition of the PI3K/Akt/mTOR pathway.

DHM can activate the AMPK/SIRT1 signaling pathway, which plays a central role in cellular energy homeostasis and has protective effects against metabolic diseases and neuroinflammation.[15][24]

AMPK_SIRT1_Pathway DHM Dihydromyricetin (Ampelopsin) AMPK AMPK DHM->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 Autophagy Autophagy AMPK->Autophagy PGC1a PGC-1α SIRT1->PGC1a deacetylates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Experimental_Workflow Cell_Culture Cell Culture (e.g., HepG2) Treatment Treatment with Dihydromyricetin Cell_Culture->Treatment Protein_Extraction Protein Extraction Treatment->Protein_Extraction Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Quantification Densitometry and Data Analysis Western_Blot->Quantification Conclusion Conclusion on Pathway Modulation Quantification->Conclusion

References

The Biosynthesis of Ampelopsin F in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Ampelopsin F, a complex stilbenoid with significant therapeutic potential. While the complete enzymatic cascade leading to this compound in plants is an active area of research, this document consolidates the current understanding, drawing from established knowledge of flavonoid and stilbenoid biosynthesis, and presents a putative pathway for this promising natural product. This guide offers detailed experimental protocols, quantitative data from related pathways, and visual diagrams to support further research and drug development endeavors.

Introduction to this compound

This compound is a resveratrol (B1683913) dimer found in various plant species, including Ampelopsis megalophylla.[1] As an oligomer of resveratrol, it is believed to possess enhanced biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[2][3] Understanding its biosynthesis is crucial for developing sustainable production methods, either through metabolic engineering in plants or microbial systems, to unlock its full therapeutic potential.

The Inferred Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a core metabolic route in plants responsible for the synthesis of a wide array of secondary metabolites, including flavonoids and stilbenoids.[4][5] The pathway can be broadly divided into three key stages:

  • Phenylpropanoid Pathway: The synthesis of the primary precursor, p-Coumaroyl-CoA.

  • Stilbenoid Biosynthesis: The formation of the monomeric unit, resveratrol.

  • Oxidative Dimerization: The proposed final step to yield this compound.

Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA

The pathway begins with the amino acid L-phenylalanine, which is converted to p-Coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[5]

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.[5]

  • 4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.[5]

This initial sequence of reactions is fundamental to the biosynthesis of thousands of plant natural products.

Stilbenoid Biosynthesis: Formation of Resveratrol

The first committed step in stilbenoid biosynthesis is the condensation of p-Coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by the enzyme stilbene (B7821643) synthase (STS) . This reaction proceeds through a polyketide intermediate that undergoes cyclization and aromatization to form resveratrol. Malonyl-CoA is derived from acetyl-CoA through the action of acetyl-CoA carboxylase (ACC) .

Putative Oxidative Dimerization to this compound

The final step in the biosynthesis of this compound is the oxidative coupling of two resveratrol molecules. While the specific enzyme responsible for this dimerization in vivo has not been definitively identified, it is hypothesized to be catalyzed by oxidative enzymes such as peroxidases (PODs) or laccases . These enzymes are known to catalyze the formation of complex oligomers from phenolic precursors in plants. This step is crucial for the structural diversity of stilbenoids and likely proceeds through a radical-mediated reaction mechanism.

Visualizing the Biosynthesis Pathway

The following diagram illustrates the inferred biosynthetic pathway of this compound, from the initial precursor L-phenylalanine to the final dimeric structure.

AmpelopsinF_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_stilbenoid Stilbenoid Biosynthesis cluster_dimerization Putative Oxidative Dimerization L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Resveratrol Resveratrol p_Coumaroyl_CoA->Resveratrol STS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Resveratrol Resveratrol_dimer 2x Resveratrol Ampelopsin_F This compound Resveratrol_dimer->Ampelopsin_F Peroxidase/Laccase (Putative)

Caption: Inferred biosynthetic pathway of this compound.

Quantitative Data Summary

While specific quantitative data for the this compound pathway is limited, data from related flavonoid and stilbenoid biosynthesis studies can provide valuable insights. The following tables summarize relevant quantitative information.

Table 1: Gene Expression in Flavonoid Biosynthesis in Ampelopsis megalophylla

GeneMay (FPKM)August (FPKM)October (FPKM)
Phenylalanine ammonia-lyase (PAL)HighModerateLow
Cinnamate 4-hydroxylase (C4H)HighModerateLow
4-coumarate-CoA ligase (4CL)HighModerateLow
Chalcone synthase (CHS)HighModerateLow
Dihydroflavonol 4-reductase (DFR)HighModerateLow

FPKM (Fragments Per Kilobase of transcript per Million mapped reads) is a measure of gene expression. Data is generalized from a study on A. megalophylla, indicating higher expression of flavonoid biosynthesis genes in May, correlating with higher flavonoid accumulation.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol for Metabolite Extraction and Profiling

Objective: To extract and quantify this compound and its precursors from plant tissue.

Materials:

  • Plant tissue (e.g., leaves, stems)

  • Liquid nitrogen

  • 80% Methanol (B129727)

  • Centrifuge

  • HPLC or UPLC-MS system

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of pre-chilled 80% methanol and vortex thoroughly.

  • Sonicate the sample for 30 minutes in an ice bath.

  • Centrifuge the extract at 13,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter.

  • Analyze the filtrate using an HPLC or UPLC-MS system equipped with a C18 column for separation and quantification of metabolites.[6]

Protocol for Enzyme Activity Assay (Stilbene Synthase)

Objective: To measure the activity of stilbene synthase in a crude protein extract.

Materials:

  • Plant tissue

  • Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT)

  • p-Coumaroyl-CoA (substrate)

  • Malonyl-CoA (substrate)

  • HPLC system

Procedure:

  • Homogenize fresh plant tissue in ice-cold extraction buffer.

  • Centrifuge the homogenate at 15,000 g for 20 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the crude protein extract.

  • Set up the reaction mixture containing the protein extract, p-Coumaroyl-CoA, and malonyl-CoA in a suitable buffer.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.

  • Centrifuge to separate the phases and collect the ethyl acetate layer containing the resveratrol product.

  • Evaporate the ethyl acetate and redissolve the residue in methanol.

  • Analyze the sample by HPLC to quantify the amount of resveratrol produced.

Protocol for Gene Expression Analysis by qRT-PCR

Objective: To quantify the expression levels of genes involved in the this compound biosynthesis pathway.

Materials:

  • Plant tissue

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Gene-specific primers (for PAL, C4H, 4CL, STS, etc.)

Procedure:

  • Extract total RNA from plant tissue using a commercial kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.

  • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

  • Use a reference gene (e.g., actin or ubiquitin) for normalization.

  • Calculate the relative expression of the target genes using the ΔΔCt method.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the biosynthesis of this compound.

Experimental_Workflow cluster_metabolite Metabolite Analysis cluster_gene Gene Expression Analysis cluster_enzyme Enzyme Activity Plant_Material Plant Material Collection Extraction Metabolite Extraction Plant_Material->Extraction RNA_Extraction RNA Extraction Plant_Material->RNA_Extraction Protein_Extraction Protein Extraction Plant_Material->Protein_Extraction Analysis HPLC/UPLC-MS Analysis Extraction->Analysis Quantification Metabolite Quantification Analysis->Quantification Data_Integration Data Integration and Pathway Elucidation Quantification->Data_Integration cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Expression_Analysis Relative Gene Expression qRT_PCR->Expression_Analysis Expression_Analysis->Data_Integration Enzyme_Assay Enzyme Activity Assay Protein_Extraction->Enzyme_Assay Activity_Determination Enzyme Kinetics Enzyme_Assay->Activity_Determination Activity_Determination->Data_Integration

References

Spectroscopic properties of Ampelopsin F (NMR, MS, UV-Vis)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F is a naturally occurring oligostilbene, a class of polyphenolic compounds known for their diverse biological activities. As a resveratrol (B1683913) dimer, this compound has garnered interest within the scientific community for its potential therapeutic applications. The structural elucidation and characterization of such complex natural products are critically dependent on a suite of spectroscopic techniques. This technical guide provides an in-depth overview of the key spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the study and development of this promising natural compound.

Spectroscopic Data of this compound

The spectroscopic data for this compound has been compiled from peer-reviewed literature. The following tables summarize the key quantitative data obtained from NMR, MS, and UV-Vis analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound. The data presented below is for (+)-Ampelopsin F, isolated from Ampelopsis brevipedunculata var. hancei.

Table 1: ¹H NMR Spectroscopic Data for (+)-Ampelopsin F (500 MHz, Acetone-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
26.85d8.5
66.85d8.5
2'6.78d8.5
6'6.78d8.5
10'6.28d2.0
12'6.15t2.0
14'6.28d2.0
10''6.17d2.0
12''6.12t2.0
14''6.17d2.0
74.45d5.0
83.98d5.0
7'5.35s
8'3.55s

Table 2: ¹³C NMR Spectroscopic Data for (+)-Ampelopsin F (125 MHz, Acetone-d₆)

PositionChemical Shift (δ, ppm)
1129.8
2, 6128.5
3, 5115.8
4157.9
793.9
858.8
1', 9'131.5
2', 6'129.1
3', 5'115.7
4'158.4
7'60.1
8'53.5
10', 14'107.1
11', 13'159.4
12'102.0
9''145.9
10'', 14''107.4
11'', 13''159.2
12''102.2
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, enabling the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for (-)-Ampelopsin F

TechniqueIonization ModeMass-to-Charge Ratio (m/z)Molecular FormulaNote
High-Resolution Fast Atom Bombardment (HR-FAB-MS)Positive454.1416 [M]⁺C₂₈H₂₂O₆Corresponds to a resveratrol dimer[1].
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the presence of chromophores in a molecule and provides information about its electronic transitions.

Table 4: UV-Vis Spectroscopic Data for (-)-Ampelopsin F

Solventλmax (nm)Chromophore
Methanol220, 282Oligostilbene[1]

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of oligostilbenes like this compound. These are based on standard methodologies reported in the literature for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended.

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆) in a clean NMR tube to a final volume of approximately 0.6 mL.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of a suitable internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).

Data Acquisition:

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC):

    • Acquire two-dimensional spectra to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons over two to three bonds (HMBC).

    • Standard pulse programs and parameters provided by the spectrometer manufacturer are generally suitable.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and 2D correlations to assign the signals to the respective nuclei in the this compound structure.

Mass Spectrometry (MS)

Objective: To determine the accurate mass and elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI or Fast Atom Bombardment - FAB).

Sample Preparation:

  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • For FAB-MS, mix a small amount of the sample with a suitable matrix (e.g., 3-nitrobenzyl alcohol) on the FAB probe tip.

Data Acquisition:

  • ESI-MS:

    • Infuse the sample solution directly into the mass spectrometer or introduce it via a liquid chromatography (LC) system.

    • Acquire spectra in both positive and negative ion modes to identify the most abundant molecular ion.

    • Optimize ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to maximize the signal intensity of the molecular ion.

  • FAB-MS:

    • Insert the probe into the ion source.

    • Bombard the sample-matrix mixture with a high-energy beam of atoms (e.g., xenon).

    • Acquire the mass spectrum.

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺·).

  • Use the high-resolution data to calculate the elemental composition of the molecular ion.

  • Compare the experimentally determined mass and elemental composition with the theoretical values for the proposed structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of this compound in the UV-Vis region.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of purified this compound in a UV-transparent solvent (e.g., methanol, ethanol) of known concentration.

  • Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

Data Acquisition:

  • Use a matched pair of quartz cuvettes (typically 1 cm path length).

  • Fill one cuvette with the solvent to be used as a blank.

  • Fill the other cuvette with the sample solution.

  • Record the baseline with the blank cuvette in the sample and reference beams.

  • Place the sample cuvette in the sample beam and record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

Data Analysis:

  • Identify the wavelengths of maximum absorbance (λmax).

  • The absorbance values can be used to calculate the molar absorptivity (ε) if the concentration and path length are known, using the Beer-Lambert law (A = εcl).

Signaling Pathways and Experimental Workflows

While "Ampelopsin" is a term sometimes used interchangeably with Dihydromyricetin, a flavonoid with well-documented effects on various signaling pathways, it is important to note that this compound is a distinct oligostilbene. At present, there is a lack of specific studies detailing the direct interaction of this compound with cellular signaling pathways. Therefore, a diagram of a specific signaling pathway for this compound cannot be provided.

However, to illustrate the general workflow for isolating and characterizing a natural product like this compound, the following diagram is provided.

experimental_workflow General Workflow for Isolation and Spectroscopic Characterization of this compound plant_material Plant Material (e.g., Ampelopsis brevipedunculata) extraction Extraction (e.g., with organic solvents) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions purification Purification (e.g., HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound structure_elucidation Structure Elucidation pure_compound->structure_elucidation nmr NMR Spectroscopy (1D and 2D) structure_elucidation->nmr ms Mass Spectrometry (High Resolution) structure_elucidation->ms uv_vis UV-Vis Spectroscopy structure_elucidation->uv_vis final_structure Confirmed Structure of this compound nmr->final_structure ms->final_structure uv_vis->final_structure

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic properties of this compound, a compound of significant interest in natural product chemistry and drug discovery. The tabulated NMR, MS, and UV-Vis data, coupled with the detailed experimental protocols, offer a foundational reference for researchers. While the specific signaling pathways modulated by this compound remain to be elucidated, the provided workflow for its isolation and characterization serves as a practical guide for further investigation into its biological activities. This comprehensive spectroscopic profile is essential for the quality control, standardization, and future development of this compound as a potential therapeutic agent.

References

Ampelopsin F: An In-depth Technical Guide on its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampelopsin, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus.[1] Extensive research has highlighted its diverse pharmacological activities, including potent anti-inflammatory, anti-cancer, and antioxidant effects.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological activities of Ampelopsin F. It details the key signaling pathways modulated by this compound, summarizes quantitative data from various in-vitro studies, and provides detailed experimental protocols for the key assays cited. The information is intended to serve as a valuable resource for researchers and professionals involved in the exploration of natural compounds for therapeutic applications.

Core Mechanisms of Action: Anti-inflammatory and Anti-cancer Effects

This compound exerts its biological effects primarily through the modulation of key signaling pathways involved in inflammation and cancer progression. Its multifaceted mechanism of action involves the inhibition of pro-inflammatory cascades and the induction of apoptosis in cancer cells.

Anti-inflammatory Mechanisms

This compound has demonstrated significant anti-inflammatory properties by targeting critical signaling pathways such as NF-κB and JAK/STAT.

1.1.1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[4][5] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[6][7] This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[8]

This compound has been shown to effectively suppress this pathway.[8] Studies have demonstrated that it inhibits the phosphorylation of IKK and IκBα, thereby preventing NF-κB nuclear translocation and subsequent activation of inflammatory gene expression.[8] This inhibitory effect has been observed in various cell types, including microglia and macrophages.[8][9]

1.1.2. Attenuation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade in immunity and inflammation.[10] Cytokine binding to their receptors activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[11] Once recruited, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[11]

This compound has been found to markedly reduce the phosphorylation of JAK2 and STAT3, leading to the suppression of STAT3 nuclear translocation.[8][9] This inhibition contributes to its anti-inflammatory effects by downregulating the expression of inflammatory mediators.[9]

Diagram: this compound in the Inhibition of Inflammatory Pathways

cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokine Cytokine Cytokine_R Cytokine Receptor Cytokine->Cytokine_R PI3K PI3K TLR4->PI3K Activates JAK2 JAK2 Cytokine_R->JAK2 Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkBa->NFkB Degradation of IκBα STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_nuc STAT3 STAT3->STAT3_nuc Translocation Ampelopsin This compound Ampelopsin->PI3K Inhibits Ampelopsin->JAK2 Inhibits Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_nuc->Inflammatory_Genes Induces STAT3_nuc->Inflammatory_Genes Induces

Caption: this compound inhibits LPS- and cytokine-induced inflammatory responses.

Anti-cancer Mechanisms

This compound exhibits potent anti-cancer activity by inducing apoptosis, or programmed cell death, in various cancer cell lines. This is achieved through the modulation of multiple signaling pathways, including the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and regulation of the mitochondrial apoptosis pathway.

1.2.1. Induction of Apoptosis via ROS Generation and ER Stress

This compound treatment has been shown to dose-dependently trigger the generation of reactive oxygen species (ROS) in cancer cells.[12][13] Elevated ROS levels can lead to cellular damage and induce apoptosis. Furthermore, this compound activates endoplasmic reticulum (ER) stress, a condition that arises from the accumulation of unfolded or misfolded proteins in the ER.[13] This is evidenced by the upregulation of ER stress-related proteins such as GRP78, p-PERK, p-eIF2α, and CHOP.[13] The interplay between ROS generation and ER stress creates a vicious cycle that ultimately leads to cancer cell apoptosis.[13]

1.2.2. Activation of the Mitochondrial Apoptosis Pathway

The mitochondrial or intrinsic pathway of apoptosis is a major mechanism for eliminating damaged or unwanted cells. This compound has been demonstrated to activate this pathway in several cancer cell types.[12][14] This involves a decrease in the mitochondrial membrane potential and the regulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[14] The pro-apoptotic protein Bax promotes the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade (caspase-9 and caspase-3), culminating in the execution of apoptosis.[12]

Diagram: this compound in the Induction of Apoptosis in Cancer Cells

cluster_er cluster_mito Ampelopsin This compound ER_Stress ER Stress (↑ GRP78, p-PERK, CHOP) Ampelopsin->ER_Stress ROS ↑ ROS Ampelopsin->ROS Bax ↑ Bax Ampelopsin->Bax Bcl2 ↓ Bcl-2 Ampelopsin->Bcl2 ROS->ER_Stress MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c release MMP->CytoC Bax->MMP Bcl2->MMP Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate for 24/48/72h Treat->Incubate2 Add_Reagent Add MTT or CCK-8 reagent Incubate2->Add_Reagent Incubate3 Incubate for 1-4h Add_Reagent->Incubate3 Solubilize Add Solubilizing Agent (MTT only) Incubate3->Solubilize Read Measure Absorbance Incubate3->Read CCK-8 Solubilize->Read MTT Analyze Analyze Data Read->Analyze End End Analyze->End

References

In Vitro Biological Activity of Ampelopsin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ampelopsin F, also known as Dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus. Possessing a unique polyhydroxylated structure, it has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro biological activities of this compound, with a focus on its anticancer, antioxidant, and anti-inflammatory properties. Detailed experimental protocols for key screening assays are provided, along with a summary of quantitative data and visual representations of the core signaling pathways modulated by this promising natural product.

Introduction to this compound (Dihydromyricetin)

This compound is a flavanonol, a class of flavonoids recognized for a wide array of biological functions. It is the major bioactive constituent of Ampelopsis grossedentata, a plant used in traditional Chinese medicine and known as vine tea. Its potent biological effects are attributed to its molecular structure, which allows it to interact with numerous cellular targets. In vitro studies have consistently demonstrated its potential as an anticancer, antioxidant, and anti-inflammatory agent, making it a compelling candidate for further preclinical and clinical investigation.[1][2][3]

Anticancer Activity

This compound exhibits significant antitumor activity across a range of cancer cell lines. Its primary mechanisms of action include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[1][4]

Inhibition of Cell Proliferation and Viability

This compound has been shown to dose-dependently inhibit the viability and proliferation of various cancer cells, including those from breast, bladder, liver, and cholangiocarcinoma cancers.[5][6][7][8] This inhibitory effect is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Data Presentation: Anticancer Efficacy of this compound

The following table summarizes the IC50 values of this compound in various human cancer cell lines, demonstrating its broad-spectrum antiproliferative effects.

Cell LineCancer TypeIC50 Value (µM)Citation
T24Bladder Cancer22.3[6]
UMUC3Bladder Cancer16.7[6]
RBECholangiocarcinoma146.6[7]
HCCC9810Cholangiocarcinoma156.8[9]
HuH-6Hepatoblastoma75.67[8]
HepG2Hepatoblastoma43.32[8]
MCF-7Breast Cancer~60 (approx.)[5]
MDA-MB-231Breast Cancer~60 (approx.)[5]

*Note: Exact IC50 values were not provided in the source; concentrations of 20-80 µM showed significant dose-dependent inhibition of cell viability.[5]

Induction of Apoptosis

A primary mechanism for the anticancer activity of this compound is the induction of apoptosis. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4] Key events include the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase cascades (caspase-3, -8, -9).[4][6] Furthermore, this compound modulates the expression of Bcl-2 family proteins, upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[10]

Modulation of Signaling Pathways

This compound exerts its anticancer effects by modulating a complex network of intracellular signaling pathways critical for cancer cell survival and proliferation.

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. This compound has been shown to inhibit the phosphorylation of key components like Akt and mTOR, leading to decreased cell growth and survival.[4]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, is involved in cellular stress responses. This compound can activate JNK and p38, which contributes to the induction of apoptosis in cancer cells.[4][11]

  • Endoplasmic Reticulum (ER) Stress: this compound can induce ER stress, characterized by the upregulation of proteins such as GRP78 and CHOP. This sustained stress leads to apoptosis.[5] The generation of reactive oxygen species (ROS) is often linked to the induction of this pathway.[5]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. This compound has been shown to suppress the activation of NF-κB, contributing to both its anti-inflammatory and anticancer effects.[1][12]

Ampelopsin_Anticancer_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Growth Factor Receptors Growth Factor Receptors PI3K PI3K Growth Factor Receptors->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival p38 p38 Apoptosis_node Apoptosis p38->Apoptosis_node JNK JNK JNK->Apoptosis_node IKK IKK NF-kB NF-kB IKK->NF-kB degrades IkB NF-kB_IkB NF-kB_IkB NF-kB_nuc NF-kB NF-kB->NF-kB_nuc translocation Growth Factors Growth Factors Growth Factors->Growth Factor Receptors Ampelopsin_F This compound Ampelopsin_F->Akt Ampelopsin_F->mTOR Ampelopsin_F->p38 Ampelopsin_F->JNK Ampelopsin_F->IKK ER Stress ER Stress (GRP78, PERK, CHOP) Ampelopsin_F->ER Stress Mitochondrial Pathway Mitochondrial Apoptosis (Bax/Bcl-2, Cyto c) Ampelopsin_F->Mitochondrial Pathway Gene Transcription Gene Transcription NF-kB_nuc->Gene Transcription Gene Transcription->Proliferation_Survival Inflammation_node Inflammation Gene Transcription->Inflammation_node ER Stress->Apoptosis_node Mitochondrial Pathway->Apoptosis_node

Caption: Key anticancer signaling pathways modulated by this compound.

Antioxidant Activity

This compound is a potent antioxidant, a property that underpins many of its other biological effects, including its anticancer and anti-inflammatory actions. It demonstrates excellent free radical scavenging activity against various reactive oxygen species (ROS), including DPPH, ABTS, superoxide (B77818) anions (O₂•⁻), and hydrogen peroxide (H₂O₂).[6][13]

The antioxidant capacity of this compound is also evident in its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), as measured by the Ferric Reducing Antioxidant Power (FRAP) assay.[14] This reducing power is a key indicator of its potential to donate electrons and neutralize free radicals.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways.[3] It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[11][12][15]

The mechanism for this activity involves the inhibition of the NF-κB and MAPK signaling pathways in inflammatory cells like macrophages.[11][12] By suppressing the phosphorylation of key proteins such as IκBα, p38, and JNK, this compound prevents the activation of transcription factors that drive the inflammatory response.[11][15]

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK p38 p38 TLR4->p38 JNK JNK TLR4->JNK NF-kB NF-kB IKK->NF-kB degrades IkB NF-kB_IkB NF-kB_IkB NF-kB_nuc NF-kB NF-kB->NF-kB_nuc translocation Ampelopsin_F This compound Ampelopsin_F->IKK Ampelopsin_F->p38 Ampelopsin_F->JNK Gene_Expression Gene Expression NF-kB_nuc->Gene_Expression Inflammatory_Mediators Pro-inflammatory Mediators (NO, iNOS, COX-2, TNF-α, IL-6) Gene_Expression->Inflammatory_Mediators

Caption: Anti-inflammatory mechanism of this compound via NF-κB and MAPK.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to screen the biological activity of this compound.

General Experimental Workflow

The screening of this compound typically follows a standardized workflow to assess its cytotoxic and mechanistic properties.

Experimental_Workflow A Cell Culture (Seeding in 96-well plates) B Treatment (Add varying concentrations of this compound) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Cell Viability Assay (e.g., MTT Assay) C->D E Data Analysis (Measure Absorbance, Calculate IC50) D->E F Mechanistic Studies (Apoptosis, Western Blot, etc.) E->F

Caption: General workflow for in vitro screening of this compound.

Protocol: Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[1][4]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan (B1609692) crystals.[4] The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • This compound stock solution (e.g., in DMSO)

    • 96-well flat-bottom sterile plates

    • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

    • MTT solution (5 mg/mL in sterile PBS, protect from light)[10]

    • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[10][16]

    • Microplate reader (absorbance at 570-600 nm)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[5][16] Purple formazan crystals should be visible under a microscope.

    • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][16]

    • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1] Read the absorbance at 570 nm (with a reference wavelength of ~630 nm if available) within 1 hour.

    • Calculation: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance. Plot a dose-response curve to determine the IC50 value.

Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it stains late apoptotic and necrotic cells where membrane integrity is lost.[2][17]

  • Materials:

    • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[2]

    • Sterile PBS

    • Flow cytometer

  • Procedure:

    • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁵ to 5 x 10⁵ cells/well) in a 6-well plate. Treat with this compound for the desired time.

    • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet twice with cold sterile PBS.[18]

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells (due to membrane damage)

Protocol: Antioxidant Capacity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep purple color and a strong absorbance at ~517 nm. When reduced by an antioxidant, its color fades to a pale yellow. The decrease in absorbance is proportional to the radical-scavenging activity.[14]

  • Materials:

    • DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol, freshly prepared and protected from light)[14]

    • This compound solutions at various concentrations

    • Positive control (e.g., Ascorbic acid, Trolox)[14]

    • Methanol or ethanol

    • 96-well microplate or cuvettes

    • Spectrophotometer

  • Procedure:

    • Reaction Setup: In a 96-well plate, add 100 µL of this compound solution at various concentrations to different wells.

    • DPPH Addition: Add 100 µL of the DPPH working solution to each well. Prepare a control well with 100 µL of solvent and 100 µL of DPPH solution. Prepare a blank well with 200 µL of solvent.[13]

    • Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[14]

    • Measurement: Measure the absorbance of each well at 517 nm.

    • Calculation: Calculate the percentage of radical scavenging activity using the formula:

      • % Scavenging = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Conclusion

In vitro screening has established this compound as a multi-target natural compound with significant biological activities. Its potent anticancer, antioxidant, and anti-inflammatory properties are supported by a growing body of evidence demonstrating its ability to modulate critical cellular signaling pathways involved in disease pathogenesis. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting this compound as a valuable lead compound for creating novel therapeutic agents. Further investigation is warranted to fully elucidate its mechanisms and translate these promising in vitro findings into future clinical applications.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Ampelopsin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ampelopsin, also known as Dihydromyricetin (DHM), is a natural flavanonol compound predominantly extracted from plants such as Ampelopsis grossedentata (commonly known as vine tea) and Hovenia dulcis (Japanese raisin tree).[1][2] This bioactive molecule has a rich history in traditional medicine and is now the subject of extensive scientific investigation due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[2][3] This guide provides a detailed overview of the molecular targets and signaling pathways modulated by Ampelopsin, offering insights for researchers and professionals in drug development. While much of the literature uses the terms Ampelopsin and Dihydromyricetin interchangeably, this document will also specifically address findings related to the resveratrol (B1683913) dimer, (-)-Ampelopsin F, where applicable.

Therapeutic Potential in Oncology

Ampelopsin has demonstrated significant anti-cancer activity across a range of preclinical models by modulating multiple cellular signaling pathways involved in cell proliferation, apoptosis, and metastasis.[3][4]

Induction of Apoptosis

Ampelopsin triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways, as well as by inducing endoplasmic reticulum (ER) stress.

  • Extrinsic (Death Receptor) Pathway: In glioma and Epstein-Barr virus (EBV)-positive cancer cells, Ampelopsin upregulates the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its receptors, Death Receptor 4 (DR4) and Death Receptor 5 (DR5).[5] This leads to the activation of caspase-8 and subsequent execution of apoptosis.[5]

  • Intrinsic (Mitochondrial) Pathway: It facilitates the release of cytochrome c from the mitochondria into the cytosol in liver cancer (HepG2) cells, a critical step in activating the intrinsic apoptotic cascade.[5]

  • Endoplasmic Reticulum (ER) Stress: In breast cancer cell lines (MDA-MB-231 and MCF-7), Ampelopsin induces ER stress, marked by the activation of key stress-related proteins including GRP78, p-PERK, p-elF2α, and cleaved ATF6α.[4] Prolonged ER stress ultimately leads to apoptosis via the upregulation of the pro-apoptotic factor CHOP.[4] This process can also involve the activation of the MAPK signaling pathway through reactive oxygen species (ROS).[4]

Inhibition of Cell Proliferation and Metastasis

Ampelopsin effectively curtails cancer cell growth and spread by targeting critical signaling networks.

  • PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, survival, and proliferation. Ampelopsin has been shown to be an effective mTOR inhibitor.[2] It suppresses the phosphorylation of key components like PI3K, Akt, and mTOR in breast cancer cells, leading to cell cycle arrest and reduced proliferation. The modulation of this pathway can also involve interactions with microRNAs, such as miR-21, through the tumor suppressor PTEN.[4]

  • Cell Cycle Arrest: Ampelopsin can halt the cell cycle at different phases depending on the cancer type. It arrests human leukemia (HL60) cells at the sub-G1 phase and has been shown to induce a G2/M phase arrest in breast cancer by downregulating cyclin B1 and activating the p53/p21 pathway.[4]

  • Growth Factor Receptor Signaling: Ampelopsin has been reported to modulate signaling mediated by growth factor receptors. It represses the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and its transcriptional target, Vascular Endothelial Growth Factor (VEGF), in HepG2 cells.[5] Additionally, it inhibits the expression of Platelet-Derived Growth Factor Receptor β (PDGFRβ) in fibroblasts associated with carcinoma tissues.[5][6]

  • JAK/STAT Pathway: This pathway is crucial for cytokine signaling and cell proliferation. Ampelopsin has been shown to modulate this pathway by promoting the activation of STAT1 and STAT3 in different contexts.[5]

Quantitative Data on Anti-Cancer Effects

Cell LineAssayConcentrationResultReference
MDA-MB-231 (Breast Cancer)Cell Viability40 µg/mL~50% inhibition after 48h
MDA-MB-231 (Breast Cancer)Apoptosis (Flow Cytometry)40 µg/mL~35% apoptotic cells after 48h
U251 (Glioma)Cell Viability (MTT)100 µM~50% inhibition after 48h[5]

Neuroprotective Potential

Ampelopsin exhibits promising neuroprotective properties, suggesting its potential application in age-related neurodegenerative diseases.[7][8]

  • Modulation of Alzheimer's Disease Pathology: Preclinical studies indicate that Ampelopsin may counteract key features of Alzheimer's disease by reducing neuroinflammation, inhibiting the aggregation of amyloid-beta (Aβ) plaques, and modulating the hyperphosphorylation of tau protein.[7]

  • Anti-Aging via the miR-34a/SIRT1/mTOR Pathway: In a D-galactose-induced rat model of brain aging, Ampelopsin was found to significantly suppress the expression of microRNA-34a (miR-34a).[8] The downregulation of miR-34a relieves its inhibitory effect on Sirtuin 1 (SIRT1), a key protein in longevity and cellular health.[8] Increased SIRT1 activity subsequently downregulates the mTOR signaling pathway, which rescues impaired autophagy and inhibits neuronal apoptosis in the hippocampus.[8]

Anti-inflammatory and Metabolic Regulatory Effects

Ampelopsin modulates inflammatory responses and metabolic pathways, highlighting its therapeutic potential for inflammatory and metabolic disorders.

  • Anti-Inflammatory Mechanisms:

    • Cytokine Modulation: Ampelopsin significantly suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), while increasing the level of the anti-inflammatory cytokine IL-10 in response to inflammatory stimuli like lipopolysaccharide (LPS).[9]

    • Inhibition of Inflammatory Mediators: It reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes that produce inflammatory mediators.[9][10]

    • NF-κB and MAPK Signaling: The anti-inflammatory effects of Ampelopsin are largely attributed to its ability to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα.[9] It also suppresses the phosphorylation of p38 and JNK MAP kinases.[9]

  • Metabolic Regulation:

    • Diabetes Mellitus: The specific resveratrol dimer, (-)-Ampelopsin F, has been identified as a Dipeptidyl peptidase-4 (DPP-4) inhibitor.[11] In pancreatic Beta-TC-6 cells, it enhances insulin (B600854) secretion by increasing mitochondrial membrane hyperpolarization, elevating intracellular calcium levels, and upregulating the expression of GLUT2 and glucokinase.[11]

    • Non-alcoholic Fatty Liver Disease (NAFLD): Ampelopsin has been shown to improve glucose and lipid metabolism in both human and animal models of NAFLD.[1][12] Its mechanism involves the activation of AMP-activated protein kinase (AMPK), which in turn modulates downstream targets like acetyl-CoA carboxylase (ACC) to reduce steatosis.[12]

    • Cardioprotection: Research suggests Ampelopsin protects against doxorubicin-induced cardiotoxicity by stimulating the SIRT1 pathway, which leads to the inhibition of the NLRP3 inflammasome.[1]

Quantitative Data on Bioactivity

Target/ModelCompoundConcentrationEffectReference
DPP-4 Activity(-)-Ampelopsin FNot specified2.5-fold decrease vs. control; 6.5-fold decrease vs. positive control[11]
Insulin Secretion (Beta-TC-6 cells)(-)-Ampelopsin F50 µM3.5-fold increase in insulin secretion[11]
Cytokine Production (PHA-stimulated PBMCs)A. grossedentata Extract50 µg/mL99% inhibition of IFNγ, 94% inhibition of IL-17a, 80% inhibition of IL-2[10]
OATP1B1 Transporter ActivityAmpelopsin25 µM~40% decrease in transport activity[13]

Experimental Protocols

Western Blot Analysis for Protein Expression
  • Objective: To quantify the expression levels of target proteins (e.g., PI3K, Akt, mTOR, p-PERK, NF-κB).

  • Methodology:

    • Cell Lysis: Treat cultured cells (e.g., MDA-MB-231) with varying concentrations of Ampelopsin for a specified duration. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

    • Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis via Flow Cytometry
  • Objective: To determine the effect of Ampelopsin on cell cycle distribution.

  • Methodology:

    • Cell Treatment: Seed cells (e.g., breast cancer cells) and treat with Ampelopsin for 24-48 hours.

    • Cell Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

    • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

DPP-4 Inhibition Assay
  • Objective: To measure the inhibitory effect of (-)-Ampelopsin F on DPP-4 enzyme activity.

  • Methodology:

    • Reaction Mixture: Prepare a reaction mixture containing a specific concentration of recombinant human DPP-4 enzyme in a suitable buffer (e.g., Tris-HCl).

    • Inhibitor Addition: Add varying concentrations of (-)-Ampelopsin F or a known DPP-4 inhibitor (positive control) to the reaction mixture and pre-incubate.

    • Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate, such as Gly-Pro-AMC.

    • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of Ampelopsin F and determine the IC50 value.

Signaling Pathway Visualizations

Ampelopsin_Cancer_Apoptosis cluster_er ER Stress Pathway cluster_dr Death Receptor Pathway amp Ampelopsin receptor TRAIL / DR5 amp->receptor + er Endoplasmic Reticulum amp->er + cas8 Caspase-8 receptor->cas8 Activation er_stress ER Stress (GRP78, PERK) er->er_stress apoptosis Apoptosis cas8->apoptosis chop CHOP er_stress->chop Activation chop->apoptosis

Caption: Ampelopsin-induced apoptosis via death receptor and ER stress pathways.

Ampelopsin_Cancer_Proliferation amp Ampelopsin pi3k PI3K amp->pi3k Inhibition p53 p53 / p21 amp->p53 Activation cycB1 Cyclin B1 amp->cycB1 Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor mtor->cycB1 prolif Proliferation mtor->prolif arrest G2/M Arrest p53->arrest cycB1->prolif

Caption: Ampelopsin inhibits proliferation by targeting the PI3K/Akt/mTOR pathway.

Ampelopsin_Neuroprotection dgal D-galactose (Aging Stimulus) mir34a miR-34a dgal->mir34a Upregulation amp Ampelopsin amp->mir34a Inhibition sirt1 SIRT1 mir34a->sirt1 Inhibition mtor mTOR sirt1->mtor Inhibition autophagy Autophagy mtor->autophagy Inhibition apoptosis Apoptosis mtor->apoptosis Promotion survival Neuronal Survival autophagy->survival

Caption: Neuroprotective mechanism of Ampelopsin via the miR-34a/SIRT1/mTOR axis.

Ampelopsin_Anti_Inflammation cluster_nuc Gene Transcription lps LPS tlr4 TLR4 lps->tlr4 amp Ampelopsin ikb IκBα amp->ikb Inhibits P mapk MAPK (p38, JNK) amp->mapk Inhibits P tlr4->ikb P tlr4->mapk P nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocation mapk->nucleus Activation cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->cytokines Transcription

Caption: Ampelopsin inhibits NF-κB and MAPK inflammatory signaling pathways.

References

Unveiling the Therapeutic Potential of Ampelopsin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, also known as Dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus.[1] With a rich history in traditional medicine, this bioactive molecule has garnered significant attention in the scientific community for its diverse and potent pharmacological properties. Extensive preclinical research has illuminated its potential as a therapeutic agent in a range of diseases, underpinned by its multifaceted mechanisms of action. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its engagement with key cellular signaling pathways.

Core Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antioxidant, neuroprotective, and metabolic regulatory effects. These properties are attributed to its ability to modulate various signaling cascades and molecular targets within the cell.

Anticancer Activity

This compound has demonstrated significant antiproliferative and pro-apoptotic effects across a variety of cancer cell lines.[1][2] Its anticancer mechanisms involve the induction of cell cycle arrest, apoptosis through both intrinsic and extrinsic pathways, and the inhibition of tumor angiogenesis and metastasis.[1]

Quantitative Data: Anticancer Activity of this compound

Cell LineCancer TypeIC50 Value (µM)Citation
T24Muscle Invasive Bladder Cancer22.3[3]
UMUC3Muscle Invasive Bladder Cancer16.7[3]
HCCC9810Cholangiocarcinoma~150[1]
TFK-1Cholangiocarcinoma~150[1]
Human Glioma (U251, A172)GliomaEffective at 25, 50, 100[1]
Renal Cell CarcinomaRenal Cell CarcinomaEffective at 100[1]
HepG2Hepatocellular Carcinoma168 (for 24h treatment)[4]
Anti-inflammatory Effects

This compound exerts potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[5][6] It has been shown to inhibit the activation of key inflammatory signaling pathways, such as NF-κB and JAK2/STAT3, in response to inflammatory stimuli like lipopolysaccharide (LPS).[5][6][7] This leads to a reduction in the expression and secretion of pro-inflammatory cytokines and enzymes.[5][6]

Experimental Findings:

  • Pre-treatment with this compound significantly decreased the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated microglia.[5][6]

  • It suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[5][6]

  • The production of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α), was markedly reduced by this compound.[5][6]

Antioxidant Properties

This compound is a powerful antioxidant capable of scavenging free radicals and protecting cells from oxidative stress.[8] Its antioxidant capacity is a key contributor to its other pharmacological activities, including its anticancer and neuroprotective effects.

Quantitative Data: Antioxidant Activity of this compound

AssayIC50/EC50 ValueCitation
Hydroxyl Radical (•OH) ScavengingEC50: 29.4 ± 4.1 µM[8]
Superoxide Radical (O2•–) ScavengingEC50: 88.9 ± 9.4 µM[8]
DPPH Radical ScavengingIC50: 3.9 ppm (for a 64.7% pure extract)[8]
Neuroprotective Effects and Metabolic Regulation

Preclinical studies have highlighted the neuroprotective potential of this compound, suggesting its utility in neurodegenerative diseases. Its mechanisms of action in the central nervous system are linked to its anti-inflammatory and antioxidant properties. Furthermore, this compound has been shown to modulate key signaling pathways involved in cellular metabolism and aging, such as the SIRT1/mTOR pathway.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by intervening in critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways influenced by this compound.

Ampelopsin_Anticancer_Pathway Ampelopsin This compound p53 p53 Ampelopsin->p53 activates Proliferation Cell Proliferation Ampelopsin->Proliferation inhibits Bcl2 Bcl-2 p53->Bcl2 downregulates Apoptosis Apoptosis p53->Apoptosis induces Bcl2->Apoptosis inhibits

This compound induces apoptosis via the p53/Bcl-2 signaling pathway.

Ampelopsin_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB JAK2 JAK2 TLR4->JAK2 Ampelopsin This compound Ampelopsin->NFkB inhibits Ampelopsin->JAK2 inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 STAT3 STAT3 JAK2->STAT3 STAT3->Cytokines

This compound inhibits LPS-induced inflammation via NF-κB and JAK2/STAT3 pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological properties of this compound.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).[3]

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding add_ampelopsin Add varying concentrations of this compound cell_seeding->add_ampelopsin incubation Incubate for 24-72h add_ampelopsin->incubation add_mtt Add MTT reagent incubation->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan (B1609692) incubate_mtt->add_dmso read_absorbance Read absorbance at 490 nm add_dmso->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability calculate_ic50 Determine IC50 value calculate_viability->calculate_ic50

Workflow for determining cell viability and IC50 using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., T24, UMUC3) in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.[3][9]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 30 µM) and incubate for the desired time period (e.g., 24, 48, or 72 hours).[3][10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect and quantify the expression levels of specific proteins within a signaling pathway (e.g., p53, Bcl-2, p-Akt) following treatment with this compound.[4][11]

Methodology:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p53, anti-Bcl-2, anti-p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

DPPH and ABTS Radical Scavenging Assays

These assays are used to evaluate the in vitro antioxidant capacity of this compound by measuring its ability to scavenge synthetic free radicals.[12][13]

Methodology (DPPH Assay):

  • Reaction Mixture: Prepare a reaction mixture containing various concentrations of this compound and a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Methodology (ABTS Assay):

  • ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Reaction Mixture: Add various concentrations of this compound to the ABTS•+ solution.

  • Absorbance Measurement: Measure the decrease in absorbance at 734 nm after a set incubation time.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

Mitochondrial Membrane Potential (MMP) Assay

This assay assesses the effect of this compound on mitochondrial function by measuring changes in the mitochondrial membrane potential using cationic fluorescent dyes like JC-1 or TMRM.[14][15]

Methodology:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Dye Loading: Incubate the cells with a fluorescent MMP indicator dye (e.g., JC-1, TMRM).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader. For JC-1, the ratio of red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria) fluorescence is determined.[15]

  • Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Conclusion

This compound is a promising natural compound with a remarkable range of pharmacological activities that warrant further investigation for its therapeutic applications. Its ability to modulate multiple key signaling pathways involved in cancer, inflammation, oxidative stress, and metabolic disorders highlights its potential as a lead compound for the development of novel drugs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore and harness the full therapeutic potential of this compound. Further in vivo studies and clinical trials are essential to translate the promising preclinical findings into tangible clinical benefits.

References

An In-depth Technical Guide on the Structural Elucidation of Novel Ampelopsin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the structural elucidation of novel Ampelopsin (Dihydromyricetin) derivatives. It includes detailed experimental protocols, quantitative data presented in structured tables, and visualizations of key pathways and workflows to facilitate understanding and application in a research and development setting.

Introduction to Ampelopsin and Its Derivatives

Ampelopsin, also known as dihydromyricetin (B1665482) (DHM), is a flavonoid abundant in plants of the Ampelopsis genus. It has garnered significant attention for its wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects[1][2]. However, its therapeutic potential is often limited by poor water solubility and bioavailability[2]. To overcome these limitations, researchers are actively developing novel Ampelopsin derivatives through chemical synthesis and enzymatic modification. These derivatives aim to enhance physicochemical properties and biological activities. This guide focuses on the methodologies employed for the structural elucidation of these new chemical entities.

Novel Ampelopsin derivatives can be broadly categorized into:

  • Glycosides: Introduction of sugar moieties to the Ampelopsin backbone can significantly improve water solubility and alter biological activity[3][4].

  • Acylated and Etherified Derivatives: Modification of the hydroxyl groups through acylation or etherification can enhance lipophilicity, which may improve membrane permeability and cellular uptake[5][6].

  • Hybrid Molecules: Conjugation of Ampelopsin with other bioactive molecules, such as 5-fluorouracil, can create hybrid compounds with potentially synergistic or novel therapeutic effects[7][8].

Experimental Protocols for Isolation and Purification

The initial step in the structural elucidation of novel Ampelopsin derivatives, particularly those synthesized in complex reaction mixtures or isolated from natural sources, is their purification to homogeneity. High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) are powerful techniques for this purpose.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.

Protocol for HSCCC Separation of Ampelopsin Derivatives:

  • Solvent System Selection: A suitable two-phase solvent system is selected based on the polarity of the target derivatives. For flavonoid glycosides, a common system is chloroform/methanol (B129727)/water/n-butanol (4:3:2:1.5, v/v/v/v)[8]. The partition coefficient (K) of the target compounds should ideally be between 0.5 and 2.0.

  • HSCCC Instrument Setup:

    • The separation column is first filled with the upper phase (stationary phase).

    • The apparatus is then rotated at a speed of approximately 850 rpm.

    • The lower phase (mobile phase) is pumped into the column at a flow rate of 1.5-2.0 mL/min until hydrodynamic equilibrium is reached.

  • Sample Injection: The crude sample of Ampelopsin derivatives (e.g., 100-200 mg) is dissolved in a small volume (e.g., 10-20 mL) of the biphasic solvent system (1:1 mixture of upper and lower phases) and injected into the sample loop.

  • Fraction Collection: The effluent from the outlet is monitored by a UV detector at a suitable wavelength (e.g., 280 nm for flavonoids). Fractions are collected based on the resulting chromatogram.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique used for the final purification of compounds.

Protocol for Preparative HPLC Purification:

  • Column and Mobile Phase Selection: A reversed-phase C18 column is commonly used for flavonoid separation. The mobile phase typically consists of a gradient of methanol or acetonitrile (B52724) in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Method Development: An analytical HPLC method is first developed to achieve good separation of the target derivative from impurities. This method is then scaled up for preparative HPLC.

  • Sample Preparation: The partially purified sample from HSCCC or other methods is dissolved in the initial mobile phase composition.

  • Purification: The sample solution is injected onto the preparative HPLC column. The elution is monitored with a UV detector, and fractions corresponding to the target peak are collected.

  • Solvent Removal: The collected fractions are concentrated under reduced pressure to remove the mobile phase, yielding the purified Ampelopsin derivative.

Structural Elucidation Techniques

Once a novel Ampelopsin derivative is purified, its chemical structure is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: A small amount (5-10 mg) of the purified derivative is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Provides information on the number, chemical environment, and coupling of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations), revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations), which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, aiding in stereochemical assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

Experimental Protocol for MS Analysis:

  • High-Resolution Mass Spectrometry (HRMS):

    • The purified derivative is analyzed using an HRMS instrument, typically with an electrospray ionization (ESI) source.

    • This provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS):

    • The molecular ion of the derivative is selected and subjected to collision-induced dissociation (CID).

    • The resulting fragmentation pattern provides valuable structural information. For example, in flavonoid glycosides, the loss of sugar moieties is a characteristic fragmentation. The fragmentation of the aglycone can provide information about the substitution pattern on the flavonoid rings.

Data Presentation: Quantitative Analysis of Novel Ampelopsin Derivatives

The following tables summarize the type of quantitative data obtained from the structural elucidation of two hypothetical novel Ampelopsin derivatives: a 7-O-methylated derivative (Derivative A) and a 3-O-acetylated derivative (Derivative B).

Table 1: ¹H and ¹³C NMR Data for Novel Ampelopsin Derivatives (in DMSO-d₆)

PositionDerivative A (7-O-Methylampelopsin) ¹H δ (ppm)Derivative A (7-O-Methylampelopsin) ¹³C δ (ppm)Derivative B (3-O-Acetylampelopsin) ¹H δ (ppm)Derivative B (3-O-Acetylampelopsin) ¹³C δ (ppm)
24.95 (d, J=11.5 Hz)83.55.10 (d, J=11.8 Hz)82.1
34.50 (d, J=11.5 Hz)72.15.50 (d, J=11.8 Hz)74.5
4-197.5-196.8
5-163.2-164.0
66.00 (s)96.55.95 (d, J=2.0 Hz)96.8
7-167.8-165.1
86.20 (s)95.85.92 (d, J=2.0 Hz)95.9
9-162.5-162.9
10-102.1-101.5
1'-129.5-129.8
2'6.80 (s)107.86.75 (s)108.0
3'-145.2-145.5
4'-133.5-133.2
5'-145.2-145.5
6'6.80 (s)107.86.75 (s)108.0
7-OCH₃3.85 (s)56.2--
3-COCH₃--2.10 (s)21.2
3-COCH₃---170.1

Table 2: HRMS and MS/MS Fragmentation Data for Novel Ampelopsin Derivatives

DerivativeMolecular FormulaCalculated m/z [M+H]⁺Measured m/z [M+H]⁺Key MS/MS Fragment Ions (m/z)Fragment Interpretation
A (7-O-Methylampelopsin)C₁₆H₁₄O₈335.0716335.0712317, 179, 153[M+H-H₂O]⁺, RDA of A-ring, RDA of B-ring
B (3-O-Acetylampelopsin)C₁₇H₁₄O₉363.0665363.0661321, 303, 169, 153[M+H-COCH₂]⁺, [M+H-CH₃COOH]⁺, RDA of A-ring, RDA of B-ring

Table 3: Biological Activity of Novel Ampelopsin Derivatives

CompoundCell LineAssayIC₅₀ (µM)Reference
5-Fluorouracil-Ampelopsin Derivative 1K562MTT25.3[8]
5-Fluorouracil-Ampelopsin Derivative 2K562MTT21.8[8]
AmpelopsinK562MTT35.6[8]
C8-Acyl Dihydromyricetin-Cellular Antioxidant Activity35.14 (EC₅₀)[5][9]
DihydromyricetinHep3BCCK-8~40[10]

Mandatory Visualizations

Signaling Pathways

Ampelopsin and its derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for drug development.

TRAIL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion TRAIL TRAIL DR4_DR5 DR4/DR5 TRAIL->DR4_DR5 Binds DISC DISC (FADD, Pro-caspase-8) DR4_DR5->DISC Recruits Caspase8 Active Caspase-8 DISC->Caspase8 Activates Caspase3 Active Caspase-3 Caspase8->Caspase3 Cleaves Bid Bid Caspase8->Bid Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Induces tBid tBid Bid->tBid CytochromeC Cytochrome c tBid->CytochromeC Release CytochromeC->Caspase3 Activates Ampelopsin Ampelopsin Ampelopsin->DR4_DR5 Upregulates mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core mTORC1 Complex cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis Inhibits Ampelopsin Ampelopsin Ampelopsin->Akt Suppresses Experimental_Workflow cluster_synthesis Synthesis/Extraction cluster_purification Purification cluster_elucidation Structural Elucidation Start Crude Product/ Extract HSCCC HSCCC Start->HSCCC Prep_HPLC Preparative HPLC HSCCC->Prep_HPLC Fractionation Purity_Check Purity Check (HPLC) Prep_HPLC->Purity_Check Purity_Check->Prep_HPLC <95% Pure HRMS HRMS Purity_Check->HRMS >95% Pure NMR 1D & 2D NMR HRMS->NMR Molecular Formula Structure_Determination Structure Determination NMR->Structure_Determination

References

Methodological & Application

Application Note: Quantitative Analysis of Ampelopsin F by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, also known as Dihydromyricetin (B1665482) (DHM), is a flavonoid compound predominantly found in plants such as Ampelopsis grossedentata. It has garnered significant scientific interest due to its wide array of potential pharmacological activities, including hepatoprotective, neuroprotective, anti-inflammatory, and antioxidant effects. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and for understanding its mechanism of action. This document provides a detailed protocol for the quantification of this compound in various matrices using a High-Performance Liquid Chromatography (HPLC) method with UV detection.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a buffered organic solvent and water mixture. The quantification is performed by detecting the UV absorbance of the analyte at its maximum absorption wavelength and comparing the peak area to a standard calibration curve.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-VIS detector is suitable for this analysis.

  • HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a UV-VIS detector.

  • Column: C18 column (250 x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water and methanol (B129727) (volume ratio 65:35).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Detection Wavelength: 290 nm.[2][3]

  • Injection Volume: 10 µL.[2]

Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 5, 10, 25, 50, 100, and 150 µg/mL).

Sample Preparation

The following is a general procedure for a solid sample such as a plant extract. The procedure may need to be adapted based on the specific sample matrix.

  • Weighing: Accurately weigh an appropriate amount of the homogenized sample powder.

  • Extraction: Transfer the weighed sample to a suitable container and add a known volume of methanol.

  • Sonication/Vortexing: Sonicate or vortex the mixture for a sufficient time (e.g., 30 minutes) to ensure complete extraction of this compound.

  • Centrifugation/Filtration: Centrifuge the extract to pellet any solid material. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation: Method Validation Summary

The HPLC-UV method for this compound quantification should be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8] The following table summarizes typical validation parameters and their acceptable limits.

Validation ParameterTypical Value/RangeAcceptance Criteria
Linearity (R²) > 0.999R² ≥ 0.999
Range 0.247 - 4.114 µg/mLDependent on assay requirements
Limit of Detection (LOD) 21.600 ng/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.247 µg/mLSignal-to-Noise ratio of 10:1
Precision (RSD%) Intra-day: < 4.9% Inter-day: < 6.2%RSD ≤ 2% for assay
Accuracy (% Recovery) 92.0 - 93.3%98.0 - 102.0% for drug substance
Specificity No interference from blank or matrix components at the retention time of this compound.Peak purity index > 0.999
Robustness Unaffected by minor changes in mobile phase composition, pH, flow rate, and column temperature.System suitability parameters remain within limits.

Data compiled from multiple sources for Dihydromyricetin analysis.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC System (C18 Column, Isocratic Mobile Phase) Standard_Prep->HPLC_System Calibration_Curve Calibration Curve Construction Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System UV_Detection UV Detection (290 nm) HPLC_System->UV_Detection Chromatogram Chromatogram Generation UV_Detection->Chromatogram Quantification Quantification of this compound Chromatogram->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification by HPLC-UV.

hplc_validation_workflow Method_Development Analytical Method Development Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness System_Suitability System Suitability Validation_Protocol->System_Suitability Validation_Report Validation Report Specificity->Validation_Report Linearity_Range->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report System_Suitability->Validation_Report Method_Implementation Routine Method Implementation Validation_Report->Method_Implementation

Caption: Logical workflow for HPLC method validation.

References

Application Notes and Protocols for In Vivo Studies of Ampelopsin F in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of Ampelopsin F, also known as dihydromyricetin (B1665482) (DHM), in preclinical models of neurodegenerative diseases. The following sections detail the neuroprotective effects of this compound, supported by quantitative data from various studies, and provide detailed protocols for replicating key experiments in Alzheimer's disease, Parkinson's disease, and Huntington's disease models.

I. Neuroprotective Effects of this compound: An Overview

This compound, a natural flavonoid, has demonstrated significant neuroprotective properties in various in vivo models of neurodegenerative diseases.[1] Its therapeutic potential stems from its multifaceted mechanism of action, which includes potent anti-inflammatory and antioxidant activities, as well as the modulation of key signaling pathways involved in neuronal survival and function.[1][2][3] Preclinical studies have shown that this compound can ameliorate cognitive deficits, reduce neuroinflammation, mitigate oxidative stress, and protect against neuronal loss in animal models of Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1][3][4]

II. Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies investigating the efficacy of this compound in different neurodegenerative disease models.

Table 1: Alzheimer's Disease Models
Animal ModelThis compound Dosage & DurationKey Efficacy ReadoutsResultsReference
Aβ1-42-induced rat model100 & 200 mg/kg/day (i.p.) for 21 daysBehavioral: Morris Water Maze (Escape latency, Platform crossings, Time in target quadrant)Biochemical (Hippocampus & Serum): IL-1β, IL-6, TNF-α levelsProtein Expression (Hippocampus): p-AMPK/AMPK, SIRT1Dose-dependent improvement in spatial learning and memory. Significant reduction in pro-inflammatory cytokines. Upregulation of p-AMPK/AMPK and SIRT1 protein expression.[5][6][7][5][6][7]
TG-SwDI transgenic mouse model2 mg/kg/day (oral) for 3 monthsBehavioral: Novel Object RecognitionBiochemical (Brain): Soluble and insoluble Aβ42 levelsImproved cognition and reduced anxiety. Significant reduction in brain Aβ42 levels.[3][3]
APP/PS1 transgenic mouse model1 mg/kg/day (i.p.) for 2 or 4 weeksBiochemical (Brain): Microglial activation, NLRP3 inflammasome, Caspase-1 activationReduction in microglial activation with a shift towards the M2 phenotype. Decreased NLRP3 inflammasome and caspase-1 activation.[3][3]
Table 2: Parkinson's Disease Model
Animal ModelThis compound Dosage & DurationKey Efficacy ReadoutsResultsReference
Type 2 Diabetes Mellitus (T2DM) rat model with PD-like lesions125 & 250 mg/kg/day (intragastric) for 24 weeksBehavioral: Balance beam test (motor function)Biochemical (Midbrain): α-synuclein aggregation, Tyrosine Hydroxylase (TH) protein expression, Dopaminergic (DA) neuron countProtein Expression (Midbrain): AMPK, ULK1Significant improvement in motor function. Reduced α-synuclein aggregation, increased TH protein expression, and preserved DA neurons. Activation of the AMPK/ULK1 pathway.[4][4]
MPTP-induced mouse model5 & 10 mg/kg (pretreatment)Behavioral: Motor impairment testsBiochemical: Neuronal loss, Reactive Oxygen Species (ROS) productionProtection against motor impairments and reduced neuronal loss. Inhibition of ROS production.[3][3]
Table 3: Huntington's Disease Model
Animal ModelThis compound Dosage & DurationKey Efficacy ReadoutsResultsReference
3-NP rat model10 mg/kg/day for 5 consecutive daysBehavioral: Balance beam task, Grip-strength test, Morris water mazeBiochemical (Striatum): Metabolic rate, Oxidative stress markers (SOD activity, Malondialdehyde), Apoptosis markers (Bax, Bcl-2)Reduced motor, learning, and memory impairments. Increased striatal metabolic rate, reduced oxidative stress, and decreased apoptosis.[1][1]

III. Experimental Protocols

This section provides detailed methodologies for key in vivo experiments cited in the literature.

Alzheimer's Disease Rat Model (Aβ1-42 Infusion)

Objective: To induce an Alzheimer's disease-like pathology in rats for the evaluation of this compound's neuroprotective effects.

Protocol:

  • Animal Preparation: Use male Sprague-Dawley rats (8 weeks old, 250-300 g). House them in a controlled environment (21 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for one week of acclimatization.[6]

  • Aβ1-42 Oligomer Preparation: Prepare Aβ1-42 oligomers as per established protocols.

  • Stereotaxic Surgery: Anesthetize the rats with 10% chloral (B1216628) hydrate (B1144303) (300 mg/kg, i.p.).[6] Secure the rat in a stereotaxic apparatus.

  • Intrahippocampal Injection: Inject 5 µL of Aβ1-42 oligomer solution into the hippocampus.[6] For the sham group, inject the same volume of sterile 0.9% normal saline.[6]

  • This compound Administration: Two hours prior to Aβ1-42 infusion, administer this compound intraperitoneally at doses of 100 mg/kg or 200 mg/kg.[6] The control and AD model groups receive an equivalent volume of normal saline. Continue daily injections for 21 days.[5]

  • Behavioral Testing (Morris Water Maze):

    • Apparatus: A circular pool (150 cm in diameter) filled with water (22 ± 1°C) made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface.

    • Procedure:

      • Acquisition Phase (Days 1-4): Allow each rat to swim freely for 60 seconds to find the hidden platform. If the rat fails to find it, guide it to the platform and allow it to remain there for 15 seconds. Perform four trials per day for four consecutive days.

      • Probe Trial (Day 5): Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.

  • Biochemical Analysis:

    • Sample Collection: At the end of the treatment period, collect blood samples and harvest the hippocampus.

    • ELISA: Measure the levels of IL-1β, IL-6, and TNF-α in the serum and hippocampal lysates using commercially available ELISA kits.[5]

    • Western Blot: Analyze the protein expression of p-AMPK, AMPK, and SIRT1 in hippocampal lysates.[5][6]

Parkinson's Disease Rat Model (T2DM-induced)

Objective: To investigate the effect of this compound on Parkinson's disease-like motor and neuropathological changes in a model of type 2 diabetes.

Protocol:

  • Animal and Diet: Use male Sprague-Dawley rats. Induce T2DM by feeding a high-fat diet and administering a low dose of streptozotocin (B1681764) (STZ) via intraperitoneal injection.[4]

  • This compound Administration: Administer this compound via intragastric gavage at doses of 125 or 250 mg/kg daily for 24 weeks.[4]

  • Behavioral Assessment (Balance Beam Test):

    • Apparatus: A narrow wooden beam elevated above the ground.

    • Procedure: Train the rats to traverse the beam. Record the time taken and the number of foot slips during the test.

  • Immunohistochemistry and Western Blot:

    • Tissue Processing: At the end of the study, perfuse the rats and collect the midbrain tissue.

    • Analysis: Perform immunohistochemistry to assess the number of dopaminergic neurons (TH-positive cells) and the expression of ULK1.[4] Use Western blot to quantify the levels of α-synuclein, TH, and the activation state of AMPK.[4]

IV. Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways. The diagrams below illustrate these pathways and a typical experimental workflow.

Ampelopsin_F_Signaling_Pathways cluster_alzheimers Alzheimer's Disease cluster_parkinsons Parkinson's Disease Ampelopsin_F_AD This compound AMPK_SIRT1 ↑ AMPK/SIRT1 Pathway Ampelopsin_F_AD->AMPK_SIRT1 Abeta ↓ Aβ Aggregation Ampelopsin_F_AD->Abeta NF_kB_AD ↓ NF-κB AMPK_SIRT1->NF_kB_AD Inflammation_AD ↓ Neuroinflammation (↓ IL-1β, IL-6, TNF-α) NF_kB_AD->Inflammation_AD Apoptosis_AD ↓ Neuronal Apoptosis Inflammation_AD->Apoptosis_AD Cognitive_Function_AD ↑ Cognitive Function Apoptosis_AD->Cognitive_Function_AD Abeta->Cognitive_Function_AD Ampelopsin_F_PD This compound AMPK_ULK1 ↑ AMPK/ULK1 Pathway Ampelopsin_F_PD->AMPK_ULK1 Oxidative_Stress_PD ↓ Oxidative Stress Ampelopsin_F_PD->Oxidative_Stress_PD Alpha_Syn ↓ α-synuclein Aggregation AMPK_ULK1->Alpha_Syn DA_Neuron ↑ Dopaminergic Neuron Survival Alpha_Syn->DA_Neuron Motor_Function ↑ Motor Function DA_Neuron->Motor_Function Oxidative_Stress_PD->DA_Neuron

Caption: Signaling pathways modulated by this compound in neurodegenerative diseases.

Experimental_Workflow cluster_biochem Biochemical & Molecular Analysis start Animal Model Induction (e.g., Aβ1-42 injection) treatment This compound Administration (Specified dosage and duration) start->treatment behavioral Behavioral Assessment (e.g., Morris Water Maze) treatment->behavioral biochemical Biochemical & Molecular Analysis treatment->biochemical data Data Analysis & Interpretation behavioral->data biochemical->data elisa ELISA (Cytokines) wb Western Blot (Protein Expression) ihc Immunohistochemistry (Neuronal markers)

Caption: General experimental workflow for in vivo studies of this compound.

References

Application Notes: Evaluating the Antioxidant Capacity of Ampelopsin F

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ampelopsin F, also known as Dihydromyricetin (DHM), is a natural flavonoid predominantly found in the plant Ampelopsis grossedentata.[1][2] This compound has garnered significant scientific interest for its wide range of biological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects.[2][3] A key mechanism underlying these benefits is its potent antioxidant activity.[1][3] this compound effectively neutralizes harmful free radicals, which are implicated in the pathogenesis of numerous diseases.[2][4]

These application notes provide detailed protocols for quantifying the antioxidant capacity of this compound using two widely accepted in vitro spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Mechanism of Antioxidant Action

Flavonoids like this compound exert their antioxidant effects primarily through direct and indirect mechanisms. The principal direct mechanism is free radical scavenging, where the hydroxyl groups on the flavonoid structure donate a hydrogen atom or an electron to unstable free radicals (like DPPH• or ABTS•+), thereby neutralizing them.[5][6][7] This process converts the highly reactive free radical into a more stable, non-radical species.[6] Indirectly, flavonoids can also enhance the body's defense system by chelating metal ions that catalyze free radical formation and by modulating the expression of endogenous antioxidant enzymes.[4][5][8]

G Mechanism of this compound Radical Scavenging Ampelopsin This compound (Flavonoid-OH) Neutralized Neutralized Molecule (e.g., DPPH-H, ABTS) Ampelopsin->Neutralized H• Donation Radical Free Radical (e.g., DPPH•, ABTS•+) Radical->Neutralized AmpelopsinRadical Less Reactive This compound Radical (Flavonoid-O•) G cluster_prep 1. Preparation cluster_reaction 2. Reaction & Incubation cluster_analysis 3. Measurement & Analysis A1 Prepare this compound Stock and Serial Dilutions B Mix this compound Dilutions with Assay Reagent A1->B A2 Prepare Assay Reagent (DPPH or ABTS•+ Solution) A2->B C Incubate in the Dark (e.g., 30 minutes) B->C D Measure Absorbance with a Spectrophotometer (517 nm for DPPH, 734 nm for ABTS) C->D E Calculate % Inhibition and Determine IC50 Value D->E

References

Application of Ampelopsin F in Cancer Cell Line Proliferation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin, also known as dihydromyricetin, is a natural flavonoid compound extracted from plants of the Ampelopsis genus.[1] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit proliferation, induce apoptosis (programmed cell death), and suppress metastasis in a variety of cancer cell lines.[2] This document provides detailed application notes and protocols for studying the effects of Ampelopsin F on cancer cell line proliferation, intended for researchers in oncology, pharmacology, and drug development.

This compound exerts its anti-tumor effects by modulating various cellular signaling pathways.[2] Studies have shown its involvement in pathways such as PI3K/AKT, mTOR, and NF-κB, which are critical for cell growth and survival.[3][4] By interfering with these pathways, this compound can lead to cell cycle arrest and the initiation of both intrinsic and extrinsic apoptotic pathways.[2][5] This makes it a compelling candidate for further investigation as a potential chemotherapeutic agent.

Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines

The inhibitory effects of this compound on the proliferation of different cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.[6][7]

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)Citation
Lung AdenocarcinomaA549<30Not Specified[1]
CholangiocarcinomaHCCC9810~150Not Specified[2]
CholangiocarcinomaTFK-1~150Not Specified[2]
GliomaU25125, 50, 100 (dose-dependent effects observed)24[2]
GliomaA17225, 50, 100 (dose-dependent effects observed)24[2]
Breast CancerMDA-MB-2310-100 (dose-dependent effects observed)12, 24[8]
Breast CancerMCF-70-100 (dose-dependent effects observed)12, 24[8]
Leukemia (Acute Promyelocytic)HL-60Not SpecifiedNot Specified[3]
Leukemia (Chronic Myelogenous)K562Not SpecifiedNot Specified[3]
Prostate Cancer (Androgen-sensitive)LNCaPSignificantly inhibitedNot Specified[9]
Prostate Cancer (Androgen-independent)PC-3Significantly inhibitedNot Specified[9]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • This compound (≥98% purity)[8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with a complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 150 µM). Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).

  • Incubation: Incubate the plates for the desired time points (e.g., 12, 24, 48, or 72 hours).[6][8]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the MTT assay protocol for a specified duration (e.g., 24 hours).

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of this compound on the expression levels of key proteins involved in signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., Akt, p-Akt, mTOR, Bcl-2, Bax, Caspase-3, c-Myc)[8][10]

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_workflow Experimental Workflow A Cancer Cell Culture B Treatment with this compound (Varying Concentrations & Durations) A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Flow Cytometry) B->D E Protein Expression Analysis (e.g., Western Blot) B->E F Data Analysis & Interpretation C->F D->F E->F

Caption: General experimental workflow for studying this compound.

G cluster_pathway Key Signaling Pathways Modulated by this compound cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Pathway AmpelopsinF This compound PI3K PI3K AmpelopsinF->PI3K Inhibits Bcl2 Bcl-2 AmpelopsinF->Bcl2 Downregulates Bax Bax AmpelopsinF->Bax Upregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspases Caspases Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound signaling pathways in cancer cells.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by inhibiting cell proliferation and inducing apoptosis in a wide range of cancer cell lines. The protocols and data presented in this document provide a framework for researchers to further investigate its mechanisms of action and evaluate its therapeutic potential. Further studies are warranted to explore its efficacy in in vivo models and to fully elucidate the molecular pathways involved in its anti-tumor activities.

References

Troubleshooting & Optimization

Improving Ampelopsin F solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ampelopsin F (also known as Dihydromyricetin). This resource provides researchers, scientists, and drug development professionals with practical guidance for using this compound in in vitro experiments, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial solvent for dissolving this compound?

This compound is a flavonoid compound with poor aqueous solubility, approximately 0.2 mg/mL at 25°C[1]. For in vitro experiments, it is common practice to first dissolve the compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent for this purpose. Other water-miscible organic solvents may also be used[2][3].

Q2: Why does my this compound precipitate when I add it to my cell culture medium?

Precipitation upon addition to aqueous-based cell culture media is a common issue for poorly soluble compounds like this compound. This typically occurs for one or more of the following reasons:

  • Exceeding Solubility Limit: The final concentration of this compound in the medium exceeds its aqueous solubility limit.

  • Solvent Shock: The rapid dilution of the organic solvent (like DMSO) in the aqueous medium can cause the dissolved compound to crash out of the solution.

  • Interaction with Media Components: Components in the culture medium, such as salts, proteins (especially in serum-containing media), and other supplements, can interact with this compound or alter the solution's properties, leading to precipitation[4][5]. For instance, high concentrations of salts or temperature shifts can reduce the solubility of compounds.

Q3: What are the proven methods to enhance the aqueous solubility of this compound?

Several techniques have been successfully employed to improve the solubility and dissolution rate of this compound:

  • Solid Dispersions: Creating solid dispersions with hydrophilic polymers like polyethylene (B3416737) glycol 6000 (PEG 6000) or polyvinylpyrrolidone (B124986) K-30 (PVP K30) can significantly increase solubility[6][7].

  • Inclusion Complexes: Forming complexes with cyclodextrins, such as beta-cyclodextrin (B164692) (BCD) and hydroxypropyl-beta-cyclodextrin (HPBCD), is a highly effective method. Studies show these complexes can substantially enhance the aqueous solubility of this compound[6][8]. The order of effectiveness for these polymers has been reported as HPBCD ≈ BCD > PVP K30 > PEG 6000[6][7].

  • Hydrotropic Solubilization: Using hydrotropic agents, such as urea (B33335) and sodium citrate, has been shown to increase solubility. A synergistic effect was observed when using a mixture of these agents[9].

Troubleshooting Guide: Compound Precipitation in Culture Medium

This guide provides a systematic approach to diagnosing and solving precipitation issues with this compound in your experiments.

Problem: this compound, dissolved in a stock solvent, forms a visible precipitate after being diluted into the final cell culture medium.

G start Start: this compound Precipitates in Medium check_solvent Step 1: Verify Stock & Final Solvent Concentration start->check_solvent high_solvent Issue: Final solvent concentration is too high (>0.5-1%). check_solvent->high_solvent Too High solvent_ok Concentration is low (e.g., <0.5% DMSO). check_solvent->solvent_ok Acceptable reduce_solvent Solution: Lower stock concentration to reduce final solvent volume. high_solvent->reduce_solvent end End: Solubilization Achieved reduce_solvent->end check_dilution Step 2: Optimize Dilution Method solvent_ok->check_dilution improper_dilution Issue: 'Solvent shock' from rapid, direct addition. check_dilution->improper_dilution Suboptimal dilution_ok Dilution method is optimized. check_dilution->dilution_ok Optimal improve_dilution Solution: Use serial dilutions or add stock dropwise while vortexing. improper_dilution->improve_dilution improve_dilution->end check_media Step 3: Investigate Media Interactions dilution_ok->check_media serum_issue Issue: Precipitation observed only in serum-containing medium. check_media->serum_issue Serum-Dependent media_ok Precipitation persists in serum-free medium. check_media->media_ok Serum-Independent serum_solution Solution: Treat cells in serum-free medium temporarily or use delipidized serum. serum_issue->serum_solution serum_solution->end alt_method Step 4: Employ Advanced Solubilization Technique media_ok->alt_method use_cd Solution: Prepare this compound inclusion complex with HPBCD. (See Protocol 2) alt_method->use_cd use_cd->end G ampelopsin This compound (Dihydromyricetin) receptors Growth Factor Receptors (e.g., VEGFR2, PDGFRβ) ampelopsin->receptors Inhibits mek_erk MEK/ERK Pathway ampelopsin->mek_erk Inhibits m_tor mTOR Signaling ampelopsin->m_tor Inhibits jak_stat JAK/STAT Pathway ampelopsin->jak_stat Inhibits receptors->mek_erk receptors->m_tor receptors->jak_stat proliferation Cell Proliferation & Survival mek_erk->proliferation m_tor->proliferation jak_stat->proliferation

References

Technical Support Center: Enhancing Ampelopsin F Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at enhancing the bioavailability of Ampelopsin F.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its bioavailability a concern for in vivo studies?

A1: this compound, also known as dihydromyricetin, is a flavonoid with numerous reported pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] However, its application in in vivo studies is often limited by its poor oral bioavailability. This is primarily due to its low aqueous solubility (approximately 0.2 mg/mL at 25°C) and low permeability across the intestinal mucosa.[1][2] These factors lead to insufficient absorption into the systemic circulation, potentially compromising the therapeutic efficacy in preclinical and clinical settings.

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to improve the oral bioavailability of this compound. These include:

  • Microemulsions: These are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactants that can solubilize poorly water-soluble drugs like this compound, thereby enhancing their absorption.[1][2]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules like this compound within their hydrophobic cavity, forming inclusion complexes with increased aqueous solubility and stability.[3][4][5]

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at the solid state. This can lead to a reduction in drug particle size, improved wettability, and the formation of an amorphous state, all of which can enhance the dissolution rate and bioavailability.

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its solubility, and facilitate its transport across biological membranes.

Q3: Which formulation strategy is most effective for this compound?

A3: The effectiveness of a formulation strategy depends on various factors, including the desired pharmacokinetic profile, the specific experimental model, and manufacturing considerations. Each approach has its advantages and limitations. For instance, microemulsions can significantly enhance solubility and absorption but may require high concentrations of surfactants.[2] Cyclodextrin (B1172386) complexes are effective at improving solubility, with hydroxypropyl-β-cyclodextrin (HP-β-CD) often showing high complexation efficiency.[5] Solid dispersions can improve the dissolution rate, with the choice of polymer being a critical factor. A comparative study on solubility improvement found the following order: HPBCD ≈ BCD > PVP K30 > PEG 6000.[3] Ultimately, the optimal strategy should be determined based on comparative in vitro and in vivo studies.

Troubleshooting Guides

Microemulsion Formulations
Problem Possible Cause Troubleshooting Steps
Phase separation or turbidity - Incompatible oil, surfactant, or co-surfactant.- Incorrect ratio of components.- Insufficient mixing energy.- Temperature fluctuations.- Screen different oils, surfactants, and co-surfactants for their ability to solubilize this compound and form a stable microemulsion.- Construct a pseudo-ternary phase diagram to identify the optimal component ratios for a stable microemulsion region.- Ensure adequate mixing using a vortex mixer or sonicator.- Maintain a constant temperature during preparation and storage.
Drug precipitation over time - Supersaturation of this compound in the formulation.- Change in temperature or pH.- Determine the maximum solubility of this compound in the chosen microemulsion system.- Control and monitor the temperature and pH of the formulation.- Consider using a co-solvent to improve drug solubility.
High viscosity - High concentration of surfactant or polymer.- Formation of a gel-like structure.- Adjust the ratio of surfactant to co-surfactant.- Evaluate different types of surfactants and co-surfactants.- Characterize the rheological properties of the microemulsion.
Cyclodextrin Inclusion Complexes
Problem Possible Cause Troubleshooting Steps
Low complexation efficiency - Poor fit of this compound into the cyclodextrin cavity.- Inappropriate preparation method.- Competition with solvent molecules.- Screen different types of cyclodextrins (e.g., β-CD, HP-β-CD, γ-CD) to find the one with the best fit and highest binding constant for this compound.- Optimize the preparation method (e.g., kneading, co-precipitation, freeze-drying).- Adjust the solvent system to favor complex formation.
Precipitation of the complex - Exceeding the solubility limit of the inclusion complex.- Changes in pH or temperature.- Determine the phase solubility diagram to understand the solubility behavior of the complex.- Control the pH and temperature of the solution.- Consider using more soluble cyclodextrin derivatives like HP-β-CD.
Difficulty in isolating the solid complex - Inefficient precipitation or isolation technique.- For the co-precipitation method, ensure complete precipitation by optimizing the solvent/anti-solvent ratio and temperature.- For freeze-drying, ensure complete removal of the solvent.
Solid Dispersions
Problem Possible Cause Troubleshooting Steps
Incomplete amorphization of this compound - Insufficient interaction between the drug and the polymer.- Inappropriate drug-to-polymer ratio.- Unsuitable preparation method or parameters.- Select a polymer with good miscibility and potential for hydrogen bonding with this compound (e.g., PVP, HPMC).- Optimize the drug-to-polymer ratio; higher polymer content often leads to better amorphization.- For solvent evaporation, ensure rapid solvent removal. For melt extrusion, optimize the temperature and screw speed.
Recrystallization during storage - Thermodynamic instability of the amorphous form.- Moisture absorption.- Select polymers with a high glass transition temperature (Tg) to reduce molecular mobility.- Store the solid dispersion in a desiccator or under low humidity conditions.- Incorporate a secondary polymer to further inhibit crystallization.
Poor dissolution enhancement - Incomplete drug release from the polymer matrix.- Agglomeration of solid dispersion particles.- Use hydrophilic polymers to ensure rapid dissolution of the carrier and release of the drug.- Incorporate surfactants or wetting agents into the formulation.- Reduce the particle size of the solid dispersion by milling.

Quantitative Data Presentation

Table 1: Comparison of In Vivo Pharmacokinetic Parameters of Different this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)Reference
This compound Suspension50158.3 ± 45.20.5432.7 ± 112.5100[Hypothetical Data]
Microemulsion50876.5 ± 154.30.252456.8 ± 432.1567.8[Hypothetical Data]
HP-β-CD Inclusion Complex50654.2 ± 121.70.51897.4 ± 354.9438.5[Hypothetical Data]
Solid Dispersion (PVP K30)50543.8 ± 98.60.751576.3 ± 298.4364.3[Hypothetical Data]

Note: The data presented in this table is hypothetical and for illustrative purposes. Researchers should refer to specific published studies for actual pharmacokinetic data.

Experimental Protocols

Preparation of this compound Microemulsion

This protocol is based on the water titration method described in the literature.[1]

  • Screening of Excipients: Determine the solubility of this compound in various oils (e.g., Capmul MCM, Labrafac CC), surfactants (e.g., Cremophor EL, Labrasol), and co-surfactants (e.g., Transcutol P) to select the components with the highest solubilization capacity.

  • Construction of Pseudo-ternary Phase Diagram: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios. Titrate each mixture with water and observe for transparency and phase separation to identify the microemulsion region.

  • Preparation of this compound-loaded Microemulsion:

    • Dissolve a pre-weighed amount of this compound in the selected oil.

    • Add the appropriate amounts of surfactant and co-surfactant to the oily solution and mix thoroughly.

    • Slowly add water to the mixture under constant stirring until a transparent microemulsion is formed.

  • Characterization: Characterize the prepared microemulsion for droplet size, polydispersity index, zeta potential, viscosity, and drug content.

Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol is based on the co-precipitation method.

  • Selection of Cyclodextrin: Evaluate the complexation efficiency of different cyclodextrins (e.g., β-CD, HP-β-CD) with this compound using phase solubility studies.

  • Preparation of the Inclusion Complex:

    • Dissolve the chosen cyclodextrin in distilled water with heating and stirring.

    • Dissolve this compound in a suitable organic solvent (e.g., ethanol).

    • Slowly add the this compound solution to the cyclodextrin solution under continuous stirring.

    • Allow the mixture to cool to room temperature and then store it at a lower temperature (e.g., 4°C) to facilitate precipitation of the complex.

  • Isolation and Drying:

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate with a small amount of cold water or the organic solvent used to remove any uncomplexed drug.

    • Dry the complex in a vacuum oven or by freeze-drying.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).

Preparation of this compound Solid Dispersion

This protocol is based on the solvent evaporation method.

  • Selection of Carrier: Choose a hydrophilic polymer (e.g., PVP K30, PEG 6000, HPMC) that is soluble in a common solvent with this compound.

  • Preparation of the Solid Dispersion:

    • Dissolve both this compound and the polymer carrier in a suitable organic solvent (e.g., ethanol, methanol) at a predetermined ratio.

    • Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature.

  • Drying and Pulverization:

    • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion to confirm the amorphous state of this compound using DSC and XRD. Evaluate the dissolution profile of the solid dispersion compared to the pure drug.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char In Vitro Characterization cluster_vivo In Vivo Evaluation prep_me Microemulsion char_sol Solubility prep_me->char_sol char_phys Physicochemical Characterization prep_me->char_phys prep_ic Inclusion Complex prep_ic->char_sol prep_ic->char_phys prep_sd Solid Dispersion char_diss Dissolution prep_sd->char_diss prep_sd->char_phys vivo_pk Pharmacokinetic Study (Cmax, Tmax, AUC) char_sol->vivo_pk Lead Formulation Selection char_diss->vivo_pk Lead Formulation Selection char_phys->vivo_pk Lead Formulation Selection vivo_eff Efficacy Study vivo_pk->vivo_eff Ampelopsin This compound (Poor Bioavailability) Ampelopsin->prep_me Formulation Ampelopsin->prep_ic Formulation Ampelopsin->prep_sd Formulation

Caption: Experimental workflow for enhancing this compound bioavailability.

PI3K_Akt_mTOR_pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Ampelopsin This compound Ampelopsin->PI3K Ampelopsin->Akt Ampelopsin->mTORC1

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Apoptosis_pathway Ampelopsin This compound ROS ↑ ROS Generation Ampelopsin->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

References

Technical Support Center: Ampelopsin F Formulation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the low oral absorption of Ampelopsin F (Dihydromyricetin, DHM).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is primarily attributed to two main factors:

  • Poor Aqueous Solubility: this compound has very low solubility in water.[1][2] Its aqueous solubility at 25°C is approximately 0.2 mg/mL.[1][2]

  • Low Membrane Permeability: It exhibits poor permeability across the intestinal mucosa.[1][3]

These characteristics lead to its classification as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability, which are significant hurdles for oral drug development.[2]

Q2: My this compound formulation is showing rapid precipitation during in vitro dissolution testing. What is the likely cause and how can I fix it?

A2: Rapid precipitation, especially when using high-energy solid forms like cocrystals, is often due to the generation of a thermodynamically unstable supersaturated solution.[2] While these formulations can initially increase the apparent solubility, the supersaturation can lead to the rapid precipitation of the less soluble form of this compound.[2]

Troubleshooting:

  • Incorporate a Crystallization Inhibitor: The most common solution is to include a crystallization inhibitor, such as polyvinylpyrrolidone (B124986) K30 (PVP K30), in your formulation.[2] This helps to maintain the supersaturated state for a longer duration, allowing more time for absorption.[2]

Q3: I am struggling to achieve a high drug loading content in my formulation. Which strategies are known to achieve higher drug loading for this compound?

A3: Certain formulation strategies have been shown to achieve a higher drug loading content for this compound. One such strategy is the development of gastric floating preparations. For instance, an optimized gastric floating pellet (GFP) formulation of this compound has been reported to achieve a drug loading content of about 33%.[4][5] This approach also offers the advantage of prolonged gastric residence time and sustained release.[4][5]

Q4: What are some of the most promising formulation strategies to enhance the oral absorption of this compound?

A4: Several advanced drug delivery systems have been developed to improve the solubility, permeability, and stability of this compound.[4][5] These include:

  • Nano-preparations: Encapsulating this compound in nanoparticles can enhance its solubility, stability, and control its release profile.[3][6]

  • Microemulsions: These systems are effective at improving oral absorption and protecting the drug from oxidation.[1][4][5][7]

  • Solid Dispersions: Using hydrophilic polymers as carriers can significantly improve the solubility and dissolution rate of this compound.[4][5]

  • Phospholipid Complexes: These can improve the lipophilicity and membrane permeability of this compound.

  • Cyclodextrin (B1172386) Inclusion Complexes: These complexes can enhance the aqueous solubility of this compound.[4][5][8]

Troubleshooting Guides

Issue: Poor Solubility of this compound in Aqueous Media

Objective: To select and implement a suitable strategy to enhance the aqueous solubility of this compound.

Recommended Strategies & Protocols:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier to improve its dissolution rate.[4][5]

  • Cyclodextrin Inclusion Complexes: This method enhances solubility by encapsulating the this compound molecule within a cyclodextrin cavity.[8]

  • Hydrotropic Solubilization: This approach uses hydrotropic agents to increase the aqueous solubility of poorly soluble drugs.[9]

Issue: Low Permeability Across Intestinal Epithelium

Objective: To formulate this compound in a way that enhances its transport across the intestinal membrane.

Recommended Strategies & Protocols:

  • Nano-preparations: Nanoparticles can be taken up by intestinal cells more readily than the free drug.[3]

  • Microemulsions: The small droplet size of microemulsions provides a large surface area for absorption.[1][7]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
BCS Classification Class IV[2]
Aqueous Solubility (25°C) ~0.2 mg/mL[1][2]
Aqueous Solubility (37°C) ~0.9 mg/mL[2]
Permeability (Papp) (1.84 ± 0.37) × 10⁻⁶ cm/s[2]
Solvents for Dissolution Hot water, Ethanol, DMSO[2]

Table 2: Comparison of Solubility Enhancement Techniques for this compound

TechniqueCarrier/AgentSolubility EnhancementSource(s)
Solid Dispersion PVP K30Significantly Improved[4][5]
Solid Dispersion PEG-6000Significantly Improved[4][5]
Inclusion Complex Hydroxypropyl-β-Cyclodextrin (HPBCD)Significantly Increased[8]
Inclusion Complex β-Cyclodextrin (BCD)Significantly Increased[8]
Hydrotropic Solubilization UreaIncreased[9]
Mixed Hydrotropy Blend A (Urea + Sodium Citrate)72.69 times[9]
Mixed Hydrotropy Blend B (Urea + Sodium Citrate)232.52 times[9]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion

Objective: To prepare a solid dispersion of this compound to improve its solubility and dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene glycol 6000 (PEG-6000)

  • Solvent (e.g., ethanol)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolve this compound and the chosen carrier (PVP K30 or PEG-6000) in a suitable solvent.

  • The solvent is then removed under reduced pressure using a rotary evaporator.

  • The resulting solid mass is further dried in a vacuum oven to remove any residual solvent.

  • The dried solid dispersion is then pulverized and sieved.

Protocol 2: Preparation of this compound Loaded Nanoparticles via Antisolvent Precipitation

Objective: To encapsulate this compound into nanoparticles to enhance its bioavailability.

Materials:

  • This compound

  • Zein (B1164903) (carrier)

  • Sodium Caseinate (NaCas) (stabilizer)

  • Ethanol (80% v/v)

  • Deionized water

  • Magnetic stirrer

Methodology:

  • Prepare the Aqueous Phase: Dissolve sodium caseinate in deionized water to a final concentration of 1 mg/mL with gentle stirring.[3]

  • Prepare the Organic Phase: Dissolve zein (e.g., 5 mg/mL) and this compound (e.g., 1 mg/mL) in 80% ethanol.[3]

  • Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring (e.g., 600 rpm). A typical volume ratio of organic to aqueous phase is 1:4.[3]

  • Maturation and Solvent Removal: Continue stirring the suspension for at least 2 hours to allow for the evaporation of ethanol.[3]

  • Collection and Storage: The resulting nanoparticle suspension can be used directly or lyophilized for long-term storage.[3]

Protocol 3: Preparation of this compound Microemulsion

Objective: To formulate this compound as a microemulsion to improve its oral absorption.

Materials:

  • This compound

  • Capmul MCM (oil phase)

  • Cremophor EL (surfactant)

  • Transcutol P (cosurfactant)

  • Distilled water

Methodology:

  • Prepare the microemulsion by combining this compound, Capmul MCM (5.5%), Cremophor EL (25%), and Transcutol P (8.5%).[1][7]

  • Titrate this mixture with distilled water until a transparent and low-viscosity microemulsion is formed.[1]

  • The formulation should be evaluated for its physical characteristics such as transparency, viscosity, and particle size.

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_characterization Characterization cluster_evaluation In Vivo Evaluation solid_dispersion Solid Dispersion solubility Solubility Testing solid_dispersion->solubility dissolution Dissolution Profiling solid_dispersion->dissolution nanoparticles Nanoparticles permeability Permeability Assay (e.g., Caco-2) nanoparticles->permeability physical_char Physical Characterization (Size, Zeta Potential) nanoparticles->physical_char microemulsion Microemulsion microemulsion->permeability microemulsion->physical_char pk_study Pharmacokinetic Studies solubility->pk_study dissolution->pk_study permeability->pk_study bioavailability Bioavailability Assessment pk_study->bioavailability

Caption: General workflow for formulation and evaluation of this compound.

signaling_pathway DHM This compound (DHM) SIRT1 SIRT1 DHM->SIRT1 activates NFkB NF-κB SIRT1->NFkB inhibits M1_polarization M1 Macrophage Polarization NFkB->M1_polarization promotes Inflammation Vascular Inflammation M1_polarization->Inflammation

Caption: this compound inhibits inflammation via the SIRT1/NF-κB pathway.[10]

References

Navigating the Nanoworld: A Technical Support Center for Ampelopsin F Nanoparticle Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective nanoparticle delivery systems for promising therapeutic agents like Ampelopsin F is a critical step in translating their potential from the laboratory to clinical applications. This technical support center provides a comprehensive resource for researchers encountering challenges in their experimental workflow. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data to facilitate a smoother and more efficient research process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the formulation, characterization, and evaluation of Ampelopsin (Dihydromyricetin) nanoparticle delivery systems.

Formulation & Encapsulation

Q1: My nanoparticles are aggregating after synthesis. What could be the cause and how can I fix it?

A1: Nanoparticle aggregation is a common issue stemming from physical instability. Several factors could be at play:

  • Inadequate Stabilization: The concentration or type of stabilizer may be insufficient. For protein-based nanoparticles like those using zein (B1164903) and sodium caseinate, ensure the complete dissolution of the stabilizer in the aqueous phase.[1] For polymeric nanoparticles, the choice and concentration of surfactant are crucial for stabilizing the emulsion during formation.[1]

  • Incorrect pH: The pH of the medium can significantly affect the surface charge of the nanoparticles, influencing their stability. Determine the zeta potential of your nanoparticles at different pH values to find the optimal range for electrostatic repulsion.

  • High Nanoparticle Concentration: Highly concentrated nanoparticle suspensions are more prone to aggregation. Try diluting the suspension after synthesis.

  • Improper Storage: Storing nanoparticles at inappropriate temperatures (e.g., freezing) can lead to irreversible fusion and aggregation.[2] Lyophilization with a suitable cryoprotectant is often a better long-term storage strategy.[1]

Q2: The drug loading efficiency of my Ampelopsin nanoparticles is consistently low. How can I improve it?

A2: Low drug loading can be attributed to several factors related to the formulation and the properties of Ampelopsin itself:

  • Poor Drug Solubility in the Organic Phase: Ensure that Ampelopsin is fully dissolved in the organic solvent during the formulation process. You might need to screen different solvents or solvent mixtures to find one with higher solubility for Ampelopsin.

  • Drug Partitioning into the Aqueous Phase: During emulsification, some of the drug may partition into the external aqueous phase, especially if it has some water solubility. Optimizing the organic-to-aqueous phase ratio can help minimize this.

  • Rapid Nanoparticle Solidification: In methods like emulsification-solvent evaporation, if the solvent evaporates too quickly, the drug may not have sufficient time to be entrapped within the polymer matrix and could be expelled. A slower evaporation rate might improve loading.

  • Interaction with Formulation Components: Investigate potential interactions between Ampelopsin and other excipients that might hinder its encapsulation.

Q3: I am observing a high Polydispersity Index (PDI) in my nanoparticle batches. What does this indicate and how can I achieve a more monodisperse sample?

A3: A high PDI (typically > 0.3) indicates a broad particle size distribution, which can affect the stability, in vivo performance, and reproducibility of your formulation.[3] To achieve a more uniform size distribution:

  • Optimize Homogenization/Sonication Parameters: In emulsion-based methods, the energy input during homogenization or sonication is critical. Adjust the speed, time, and power to achieve smaller and more uniform droplets.[1]

  • Control Mixing Speed: In antisolvent precipitation methods, the rate of addition of the organic phase to the aqueous phase can influence the nucleation and growth of nanoparticles. A controlled and rapid mixing can lead to more uniform particles.

  • Filtration: Passing the nanoparticle suspension through a syringe filter with a defined pore size can help to remove larger particles and aggregates, thus narrowing the size distribution.

Characterization

Q4: The particle size of my nanoparticles appears to change between measurements. What could be causing this variability?

A4: Fluctuations in particle size measurements can be due to:

  • Sample Instability: The nanoparticles may be aggregating or degrading over time in the suspension medium. Ensure you are using a suitable and stable buffer for your measurements.

  • Dynamic Light Scattering (DLS) Limitations: DLS is sensitive to the presence of even a small number of large particles or aggregates, which can skew the average size towards larger values. Ensure your samples are properly dispersed before measurement.

  • Temperature Variations: The viscosity of the dispersant changes with temperature, which can affect the calculated particle size. Ensure the sample is equilibrated to the instrument's temperature before measurement.[1]

Q5: How do I accurately determine the encapsulation efficiency and drug loading of my Ampelopsin nanoparticles?

A5: This typically involves separating the encapsulated drug from the free, unencapsulated drug.

  • Indirect Method: This is the most common approach. After synthesis, the nanoparticle suspension is centrifuged or filtered to separate the nanoparticles from the supernatant (which contains the free drug). The amount of free drug in the supernatant is then quantified using a suitable analytical technique like HPLC or UV-Vis spectrophotometry. The encapsulation efficiency and drug loading are then calculated based on the initial amount of drug used.[1][4]

  • Direct Method: This involves dissolving the nanoparticles in a suitable solvent to release the encapsulated drug and then quantifying the total drug amount. This method can be more accurate but requires a validated procedure to ensure complete dissolution of the nanoparticles and no interference from the polymer or other excipients.

In Vitro & In Vivo Studies

Q6: My in vitro drug release profile shows a very high initial burst release. How can I achieve a more sustained release?

A6: A high burst release is often due to the drug being adsorbed on the nanoparticle surface. To achieve a more controlled release:

  • Washing the Nanoparticles: Thoroughly wash the nanoparticles after synthesis to remove any surface-adsorbed drug.[1]

  • Optimize Polymer Composition: The type and molecular weight of the polymer used can significantly influence the release rate. Higher molecular weight polymers or more hydrophobic polymers generally lead to a slower release.

  • Increase Nanoparticle Density: A denser polymer matrix can slow down the diffusion of the drug from the nanoparticle core.

Q7: My in vitro results are not translating to my in vivo studies. What are the potential reasons for this discrepancy?

A7: The in vitro-in vivo correlation can be challenging. Discrepancies can arise from:

  • Protein Corona Formation: In a biological environment, proteins and other biomolecules can adsorb onto the surface of nanoparticles, forming a "protein corona." This can alter the physicochemical properties of the nanoparticles, affecting their stability, cellular uptake, and biodistribution.

  • Opsonization and Clearance: The protein corona can mark nanoparticles for recognition and clearance by the mononuclear phagocyte system (MPS), leading to rapid removal from circulation and accumulation in organs like the liver and spleen.

  • Biological Barriers: In vitro models often do not fully replicate the complex biological barriers present in vivo, such as the tumor microenvironment or the blood-brain barrier.

Quantitative Data Summary

The following tables summarize key quantitative data for Ampelopsin (Dihydromyricetin) nanoparticle formulations from various studies. This data can serve as a benchmark for your own experiments.

Table 1: Physicochemical Properties of Dihydromyricetin (DHM) Nanoparticles

Nanoparticle TypeFormulation MethodAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DHM-Zein-CaseinateAntisolvent Precipitation150 - 2500.1 - 0.3-25 to -35[1]
DHM-PLGAEmulsification-Solvent Evaporation180 - 3000.15 - 0.25-15 to -25[1]
DHM-Silver Nanoparticles (AgNPs)Green Synthesis~50Not specified-20 to -30[5][6]

Table 2: Drug Loading and Encapsulation Efficiency of Dihydromyricetin (DHM) Nanoparticles

Nanoparticle TypeDrug Loading (%)Encapsulation Efficiency (%)Measurement MethodReference
DHM-Zein-Caseinate5 - 1570 - 90Indirect (HPLC/UV-Vis)[1]
DHM-PLGA2 - 1060 - 85Indirect (HPLC/UV-Vis)[1]
BSA Nanoparticles (model)7.7377.25Not specified[7]
Lipid Nanoparticles (model)36.3967.75Not specified[8][9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development of Ampelopsin nanoparticle delivery systems.

Protocol 1: Nanoparticle Formulation by Antisolvent Precipitation

This protocol is adapted for the formulation of DHM-loaded zein-caseinate nanoparticles.[1]

Materials:

  • Dihydromyricetin (DHM)

  • Zein

  • Sodium Caseinate (NaCas)

  • Ethanol (80% v/v)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Prepare the Aqueous Phase: Dissolve sodium caseinate in deionized water to a final concentration of 1 mg/mL. Stir the solution at room temperature until the NaCas is completely dissolved.

  • Prepare the Organic Phase: Dissolve zein (5 mg/mL) and DHM (1 mg/mL) in 80% ethanol. Stir until both components are fully dissolved.

  • Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The formation of nanoparticles will be indicated by the appearance of a milky suspension.

  • Solvent Removal: Continue stirring for 2-4 hours to allow for the evaporation of ethanol.

  • Washing and Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C). Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times.

  • Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose), freeze at -80°C, and then lyophilize for 48 hours.

Protocol 2: Determination of Encapsulation Efficiency (Indirect Method)

Materials:

  • Lyophilized DHM-loaded nanoparticles

  • Solvent for dissolving DHM (e.g., Methanol or Ethanol)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Separate Free Drug: Centrifuge a known amount of the nanoparticle suspension (before lyophilization) at high speed (e.g., 15,000 x g for 20 minutes) to pellet the nanoparticles.

  • Quantify Free Drug: Carefully collect the supernatant, which contains the unencapsulated DHM. Measure the concentration of DHM in the supernatant using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total amount of DHM added - Amount of DHM in supernatant) / Total amount of DHM added] x 100

    • Drug Loading (%) = [(Total amount of DHM added - Amount of DHM in supernatant) / Total weight of nanoparticles] x 100

Protocol 3: In Vitro Drug Release Study

This protocol utilizes the dialysis bag method.

Materials:

  • DHM-loaded nanoparticles

  • Dialysis membrane (with a molecular weight cut-off that allows the passage of free DHM but retains the nanoparticles)

  • Release medium (e.g., Phosphate Buffered Saline (PBS) at a relevant physiological pH, with a small amount of a surfactant like Tween 80 to ensure sink conditions)

  • Shaking incubator or water bath

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Prepare Dialysis Bags: Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Load Samples: Accurately weigh a specific amount of lyophilized nanoparticles and resuspend them in a small, known volume of the release medium. Place the nanoparticle suspension inside the dialysis bag and securely seal both ends.

  • Start the Release Study: Place the dialysis bag in a larger container with a known volume of pre-warmed release medium. The container should be placed in a shaking incubator or water bath maintained at 37°C with gentle agitation.

  • Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the external container. Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

  • Quantify Released Drug: Analyze the collected samples for DHM concentration using HPLC or a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental processes can greatly aid in understanding and troubleshooting. The following diagrams were generated using Graphviz (DOT language).

Ampelopsin_Signaling_Pathways cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis & Cell Cycle Arrest cluster_er_stress ER Stress Pathway Ampelopsin Ampelopsin (Dihydromyricetin) TRAIL TRAIL Ampelopsin->TRAIL Upregulates DR4_DR5 DR4/DR5 Ampelopsin->DR4_DR5 Upregulates TRAIL->DR4_DR5 Binds to Caspase8 Caspase-8 DR4_DR5->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p53 p53 p21 p21 p53->p21 G2M_Arrest G2/M Arrest p21->G2M_Arrest Ampelopsin_intrinsic Ampelopsin (Dihydromyricetin) Ampelopsin_intrinsic->PI3K Inhibits Ampelopsin_intrinsic->p53 Activates ROS ROS Generation ER_Stress ER Stress ROS->ER_Stress MAPK p38/JNK MAPK ER_Stress->MAPK Activates Apoptosis_er Apoptosis MAPK->Apoptosis_er Induces Ampelopsin_er Ampelopsin (Dihydromyricetin) Ampelopsin_er->ROS

Caption: Key signaling pathways modulated by Ampelopsin (Dihydromyricetin) in cancer cells.

Nanoparticle_Development_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation Materials Select Materials (Ampelopsin, Polymer/Lipid, Surfactant) Method Choose Formulation Method (e.g., Emulsification, Precipitation) Materials->Method Optimization Optimize Parameters (Concentrations, Ratios, Energy Input) Method->Optimization Size_Zeta Measure Particle Size, PDI, and Zeta Potential (DLS) Optimization->Size_Zeta Morphology Analyze Morphology (TEM/SEM) Size_Zeta->Morphology Loading Determine Drug Loading & Encapsulation Efficiency Morphology->Loading Stability Assess Physical & Chemical Stability Loading->Stability InVitro_Release Conduct In Vitro Release Studies Stability->InVitro_Release InVitro_Cellular Perform In Vitro Cellular Assays (Uptake, Cytotoxicity) InVitro_Release->InVitro_Cellular InVivo Conduct In Vivo Studies (Pharmacokinetics, Efficacy) InVitro_Cellular->InVivo Troubleshooting_Logic cluster_formulation Formulation Parameters cluster_characterization Characterization Methods cluster_storage Storage Conditions Problem Problem Identified (e.g., Aggregation, Low Loading) Concentrations Review Component Concentrations Problem->Concentrations Ratios Check Phase Ratios Problem->Ratios Energy Adjust Energy Input (Stirring, Sonication) Problem->Energy Instrument Verify Instrument Settings & Calibration Problem->Instrument Sample_Prep Ensure Proper Sample Preparation Problem->Sample_Prep Temperature Check Storage Temperature Problem->Temperature Medium Verify Storage Medium/Buffer Problem->Medium Solution Optimized Formulation & Protocol Concentrations->Solution Ratios->Solution Energy->Solution Instrument->Solution Sample_Prep->Solution Temperature->Solution Medium->Solution

References

Technical Support Center: Analysis of Ampelopsin F Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ampelopsin F (also known as Dihydromyricetin). The information provided addresses common issues encountered during the analysis of this compound degradation products in various solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The chemical stability of this compound is primarily influenced by pH, temperature, and the presence of metal ions.[1][2] As a flavonoid with a phenol (B47542) hydroxyl structure, it is susceptible to chemical changes such as oxidation, hydrolysis, and ring fission.[2] It is most stable in weakly acidic solutions and is unstable in basic or alkaline conditions.[1][2] The presence of metal ions like Fe³⁺ and Cu²⁺ can significantly accelerate its degradation.[1]

Q2: In which pH range is this compound most stable?

A2: this compound exhibits the highest stability in acidic environments, specifically between pH 1.2 and 4.6.[1][2] As the pH increases, particularly above 6.0, its degradation rate accelerates significantly.[1] In simulated intestinal fluid (pH 6.8), this compound degrades following pseudo-first-order kinetics.[1] This pH-dependent instability is a critical factor contributing to its low bioavailability.[1]

Q3: How does temperature impact the stability of this compound?

A3: Temperature is a critical factor affecting the stability of this compound. While it is relatively stable at low temperatures, it degrades at elevated temperatures.[1] For instance, one study observed a 41.47% loss of this compound in water after being treated at 60°C for 16 days.[1][2] At temperatures exceeding 100°C, irreversible oxidation can occur.[1]

Q4: What are the known degradation products of this compound?

A4: Under degradative conditions, this compound is primarily converted into its dimers and various oxidized products.[1][3] The degradation mechanism often involves the oxidation of the pyrogallol (B1678534) moiety to form quinone intermediates, which can then undergo further reactions like dimerization or oxidative coupling.[1] In a neutral aqueous solution at 100°C, degradation mechanisms include isomerization, oxidation, hydroxylation, dimerization, and ring cleavage.[4] Key intermediates and major end products such as 3,4,5-trihydroxybenzoic acid and 2,4,6-trihydroxybenzoic acid have been identified.[4] In cell culture media like DMEM, nitrogenous derivatives of this compound have also been identified as degradation products.[1]

Troubleshooting Guide

Issue Probable Cause Recommended Solutions
Discoloration of this compound solution (e.g., turning yellow/brown) This is a common indication of this compound oxidation and degradation. The polyhydroxy structure of this compound makes it prone to oxidation, especially under unfavorable conditions such as high pH, the presence of metal ions, or exposure to air and light.[1]1. Control pH: Ensure the solution's pH is within the stable acidic range (pH 1.2-4.6).[1] 2. Add Antioxidants: The addition of antioxidants like ascorbic acid (Vitamin C) can significantly protect this compound from degradation.[3] 3. Use Chelating Agents: Add a chelating agent such as EDTA to sequester any metal ions that could catalyze oxidation. 4. Storage Conditions: Store stock solutions at or below -20°C and protect them from light.[1]
Unexpected peaks in HPLC chromatogram These peaks likely represent degradation products. Typically, degradation products are more polar than the parent compound and will have shorter retention times in reversed-phase HPLC.1. Peak Identification: Use a mass spectrometer (LC-MS) to identify the mass-to-charge ratio of the unexpected peaks to help in their identification. 2. Optimize Separation: Adjust the HPLC gradient and mobile phase composition to achieve better separation of the parent peak and the degradation product peaks.
Low recovery of this compound after extraction or during an experiment This could be due to degradation during the process, which can be caused by excessive heat, prolonged processing time, or an alkaline environment.1. Optimize Extraction/Experimental Conditions: Reduce temperature and processing time where possible.[1] 2. Maintain Acidic pH: Ensure that all solutions and buffers used are within the acidic pH range to maintain stability.[1] 3. Quantify Degradation: Use HPLC to quantify the concentration of this compound over the time course of your experiment to understand its degradation kinetics in your specific experimental setup.[1]
Inconsistent results between experimental batches This could be due to variations in the preparation of solutions, storage conditions, or the age of the this compound stock solution.1. Standardize Protocols: Ensure that all experimental protocols, including solution preparation and storage, are standardized and followed consistently. 2. Use Fresh Solutions: Prepare fresh working solutions from a stock solution for each experiment to minimize variability due to degradation over time.

Quantitative Data on this compound Degradation

The following table summarizes the degradation of this compound under various conditions. Please note that the extent of degradation is highly dependent on the specific experimental parameters.

Table 1: Effect of pH and Temperature on this compound Stability

Condition pH Temperature (°C) Duration Remaining this compound (%) Reference
WaterNot Specified6016 days58.53[2]
Simulated Intestinal Fluid6.8374 hours49[5]
Phosphate (B84403) Buffer8.025Not SpecifiedFollows pseudo-first-order kinetics[5]

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound

This protocol outlines a general method for quantifying this compound to assess its stability in a given solution.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Dilute the stock solution to the desired experimental concentration in the test buffer or medium (e.g., phosphate buffers of varying pH, cell culture medium).

  • Divide the solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Incubate the aliquots under the desired stress conditions (e.g., specific temperature, light exposure).

  • At each time point, take a sample and, if necessary, stop the degradation reaction by adding an acid (e.g., phosphoric acid) to lower the pH or by placing the sample on ice.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[1]

2. HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase: A common mobile phase is a gradient of (A) water with 0.1% phosphoric acid and (B) acetonitrile (B52724) or methanol.[1]

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Detection Wavelength: this compound can be detected at approximately 290 nm.[1][2]

  • Injection Volume: 10-20 µL.[1]

3. Data Analysis:

  • Create a standard curve using known concentrations of a stable this compound reference standard.

  • Quantify the concentration of this compound in each sample by comparing its peak area to the standard curve.

  • Plot the percentage of remaining this compound against time to determine the stability profile and calculate the degradation rate constant (k) and half-life (t₁/₂).

Protocol 2: UPLC-Q-TOF-MS/MS for Identification of Degradation Products

This protocol is for the structural elucidation of this compound degradation products.

1. Sample Preparation:

  • Prepare and stress this compound solutions as described in Protocol 1 to generate degradation products.

2. UPLC-MS/MS Analysis:

  • UPLC System: An ultra-performance liquid chromatography system.

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source, often operated in negative ion mode.[4]

  • Column: A suitable reversed-phase column for high-resolution separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.

  • The mass spectrometer is used to acquire high-resolution mass spectra of the parent compound and its degradation products. Tandem mass spectrometry (MS/MS) is then used to fragment the ions and obtain structural information.

Visualizations

Degradation_Pathway Ampelopsin_F This compound Quinone_Intermediate Quinone Intermediate Ampelopsin_F->Quinone_Intermediate Oxidation Stress_Conditions Stress Conditions (High pH, High Temp, Metal Ions, Light, Oxidants) Stress_Conditions->Ampelopsin_F Dimers Dimers Quinone_Intermediate->Dimers Dimerization Oxidized_Products Oxidized Products Quinone_Intermediate->Oxidized_Products Further Oxidation Ring_Cleavage_Products Ring Cleavage Products (e.g., 3,4,5-trihydroxybenzoic acid) Quinone_Intermediate->Ring_Cleavage_Products Hydroxylation & Ring Cleavage

Caption: Proposed degradation pathway of this compound under stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution This compound Stock Solution Stress_Incubation Incubation under Stress Conditions Stock_Solution->Stress_Incubation Sampling Sampling at Time Points Stress_Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Filtration Filtration Quenching->Filtration HPLC_Analysis HPLC-UV for Quantification Filtration->HPLC_Analysis LCMS_Analysis UPLC-Q-TOF-MS/MS for Identification Filtration->LCMS_Analysis Quant_Data Quantitative Stability Data HPLC_Analysis->Quant_Data Struct_Elucidation Structural Elucidation of Degradants LCMS_Analysis->Struct_Elucidation

Caption: General experimental workflow for this compound degradation analysis.

References

Technical Support Center: Ampelopsin F Formulation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the formulation of Ampelopsin F (also known as Dihydromyricetin) to enhance its stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges associated with this compound?

This compound is a promising flavonoid with numerous pharmacological benefits, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1] However, its development into effective oral formulations is hampered by several key challenges:

  • Low Water Solubility: This limits its dissolution rate and subsequent absorption.[1][2]

  • Poor Bioavailability: As a consequence of its low solubility and potential degradation, the amount of this compound that reaches the systemic circulation is often low.[1]

  • Light Sensitivity: Exposure to light can lead to the degradation of the compound.[1]

  • Susceptibility to pH and Temperature: Like many flavonoids, this compound's stability can be compromised by variations in pH and temperature during processing and storage.[2][3]

Q2: What are the most effective formulation strategies to improve the stability and solubility of this compound?

Several formulation strategies have been successfully employed to overcome the stability and solubility issues of this compound. The most common and effective approaches include:

  • Inclusion Complexation with Cyclodextrins: This involves encapsulating the this compound molecule within the cavity of a cyclodextrin (B1172386). Hydroxypropyl-β-cyclodextrin (HP-β-CD) has shown particular promise in significantly increasing both the solubility and stability of this compound.[1][2]

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix. Polymers such as Polyethylene Glycol 6000 (PEG 6000) and Polyvinylpyrrolidone K-30 (PVP K30) can enhance the dissolution rate by converting the drug into an amorphous state.[2]

  • Nanoencapsulation: Encapsulating this compound within nanoparticles can create a protective barrier, shielding it from environmental factors like light and moisture, thereby improving its stability.[4][5]

Q3: How do cyclodextrins enhance the stability of this compound?

Cyclodextrins (CDs) are cyclic oligosaccharides that can form inclusion complexes with guest molecules of appropriate size and polarity.[6] This complexation enhances the stability of this compound through several mechanisms:

  • Increased Solubility: By forming a more water-soluble complex, cyclodextrins improve the apparent solubility of this compound.[1][2]

  • Protection from Degradation: The cyclodextrin cavity can shield the encapsulated this compound molecule from external degrading factors such as light and oxidative environments.[6][7]

  • Inhibition of Hydrolysis: For compounds susceptible to hydrolysis, the cyclodextrin complex can limit water access to the labile parts of the molecule.[8][9]

Studies have shown that HP-β-CD is more effective than β-CD in improving the solubility and stability of this compound.[1]

Troubleshooting Guide

Issue 1: this compound is degrading during my formulation process. How can I minimize this?

Possible Causes and Solutions:

  • Exposure to Light: this compound is known to be light-sensitive.[1]

    • Troubleshooting Step: Conduct all formulation steps under amber or red light. Use amber-colored glassware and light-protective packaging for storage.[4]

  • Inappropriate pH: The pH of your formulation can significantly impact the stability of flavonoids.[3][10]

    • Troubleshooting Step: Determine the optimal pH for this compound stability through a pH-stability study. Incorporate a suitable buffering agent (e.g., citrate, phosphate) to maintain the desired pH.[4][11]

  • High Temperature: Elevated temperatures during processing (e.g., drying, melting) can accelerate degradation.

    • Troubleshooting Step: Employ low-temperature formulation techniques where possible. For methods like hot-melt extrusion, optimize the temperature and processing time to minimize thermal stress.[12] Consider lyophilization (freeze-drying) for heat-sensitive formulations.[4]

  • Oxidation: this compound, as an antioxidant, is prone to oxidation.

    • Troubleshooting Step: Consider adding antioxidants or chelating agents like EDTA to your formulation.[4][13] Processing under an inert atmosphere (e.g., nitrogen) can also prevent oxidation.[4]

Issue 2: The solubility of my this compound formulation is still too low.

Possible Causes and Solutions:

  • Insufficient Complexation/Dispersion: The ratio of this compound to the carrier (cyclodextrin or polymer) may not be optimal.

    • Troubleshooting Step: Perform a phase solubility study to determine the ideal drug-to-carrier ratio for maximum solubility enhancement.[1]

  • Incorrect Carrier Selection: The chosen cyclodextrin or polymer may not be the most effective for this compound.

    • Troubleshooting Step: Compare the solubility enhancement with different carriers. For instance, HP-β-CD generally provides better solubility for this compound than β-CD.[1][2] Similarly, compare different polymers for solid dispersions.[2]

  • Crystalline Drug Remaining: In solid dispersions, the drug may not have been fully converted to its amorphous form.

    • Troubleshooting Step: Use analytical techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug in the dispersion.[2][7] Adjust the manufacturing process parameters (e.g., cooling rate) to favor the formation of an amorphous state.

Quantitative Data Summary

Table 1: Solubility Enhancement of this compound with Cyclodextrins

CyclodextrinConcentrationSolubility IncreaseStability Constant (K1:1)Reference
β-Cyclodextrin (β-CD)Various~5%-[1]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Various~19%Higher than β-CD[1]

Table 2: Stability of this compound-Cyclodextrin Complexes

FormulationStorage ConditionDurationStabilityReference
This compound in water25°C and 40°C60 daysLess stable[1]
This compound with β-CD25°C and 40°C60 daysMore stable than in water[1]
This compound with HP-β-CD25°C and 40°C60 daysMost stable[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes by Co-precipitation

  • Dissolution: Dissolve the desired amount of β-cyclodextrin or HP-β-cyclodextrin in deionized water with stirring.

  • Addition of this compound: Add an excess amount of this compound to the cyclodextrin solution.

  • Equilibration: Stir the suspension at a constant temperature (e.g., 25°C) for a specified period (e.g., 7 days) to reach equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm syringe filter to remove the undissolved this compound.

  • Lyophilization: Freeze-dry the filtrate to obtain the solid inclusion complex powder.

  • Characterization: Analyze the complex using techniques like DSC, FTIR, and SEM to confirm its formation.[2]

Protocol 2: Stability Testing of this compound Formulations

  • Sample Preparation: Prepare solutions or solid forms of the this compound formulation and a control (unformulated this compound).

  • Stress Conditions:

    • Photostability: Expose samples to a light source (e.g., fluorescent lamp or sunlight) for a defined period. Keep control samples wrapped in aluminum foil to protect them from light.[14][15]

    • Thermal Stability: Store samples at different temperatures (e.g., 25°C, 40°C, 60°C) in a stability chamber.[1][3]

    • pH Stability: Prepare solutions of the formulation in buffers of different pH values (e.g., acidic, neutral, alkaline) and store them at a constant temperature.[3][10]

  • Sample Analysis: At predetermined time intervals, withdraw samples and analyze the concentration of remaining this compound using a validated stability-indicating HPLC method.[16][17]

  • Data Evaluation: Calculate the degradation rate constant and shelf-life of the formulations under different conditions.[8]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization & Stability Testing start This compound API solubility Low Solubility & Light Sensitivity start->solubility strategies Select Formulation Strategy solubility->strategies cd Cyclodextrin Complexation strategies->cd e.g., HP-β-CD sd Solid Dispersion strategies->sd e.g., PVP K30 nano Nanoencapsulation strategies->nano formulation Prepared Formulation cd->formulation sd->formulation nano->formulation analysis Physicochemical Analysis (DSC, FTIR, SEM) formulation->analysis stability Stability Studies (Light, Temp, pH) formulation->stability hplc HPLC Analysis stability->hplc end Stable Formulation hplc->end

Caption: Workflow for developing and testing stable this compound formulations.

troubleshooting_workflow start Issue Encountered: This compound Degradation cause Identify Potential Cause start->cause light Light Exposure cause->light Photodegradation? temp High Temperature cause->temp Thermal Stress? ph Inappropriate pH cause->ph pH Instability? sol_light Use light-protective measures light->sol_light sol_temp Employ low-temp techniques temp->sol_temp sol_ph Optimize pH and use buffers ph->sol_ph retest Re-evaluate Stability sol_light->retest sol_temp->retest sol_ph->retest

Caption: Troubleshooting logic for this compound degradation issues.

References

Validation & Comparative

Ampelopsin F vs. Resveratrol: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of Ampelopsin F (also known as Dihydromyricetin) and Resveratrol (B1683913). Both are celebrated polyphenolic compounds with significant therapeutic potential, but they differ in structure, mechanism, and efficacy. This document synthesizes available experimental data to offer a clear comparison, complete with detailed methodologies and pathway visualizations to support further research and development.

Introduction to the Compounds

This compound (Dihydromyricetin, DHM) is a flavanonol, a type of flavonoid, abundant in plants like Ampelopsis grossedentata (Vine Tea)[1][2]. It is structurally characterized by a C6-C3-C6 backbone with numerous hydroxyl groups that contribute to its potent antioxidant effects.

Resveratrol is a stilbenoid found in the skin of grapes, blueberries, and other fruits[3]. Its simpler structure, compared to this compound, also possesses hydroxyl groups crucial for its biological activities, which include antioxidant, anti-inflammatory, and cardioprotective effects[3][4].

Mechanisms of Antioxidant Action

Both compounds exert their antioxidant effects through two primary mechanisms: direct radical scavenging and indirect modulation of cellular antioxidant defense systems.

  • Direct Scavenging: this compound and Resveratrol can directly neutralize reactive oxygen species (ROS) by donating a hydrogen atom from their phenolic hydroxyl groups, which stabilizes the free radical and prevents further oxidative damage[2][3].

  • Indirect Cellular Mechanisms: Both molecules influence key signaling pathways that enhance the cell's endogenous antioxidant capacity. Resveratrol is well-known for activating the SIRT1/Nrf2 pathway, which upregulates the expression of numerous antioxidant enzymes[3][5]. This compound has also been shown to modulate critical pathways, including the ERK/Nrf2/HO-1 and Akt/mTOR signaling cascades, to protect against oxidative stress[2][6].

// Nodes ROS [label="Oxidative Stress\n(ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Resveratrol [label="Resveratrol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SIRT1 [label="SIRT1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2_Keap1 [label="Nrf2-Keap1\nComplex", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#FBBC05", fontcolor="#202124"]; ARE [label="Antioxidant\nResponse Element (ARE)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(SOD, CAT, HO-1)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protection [label="Cellular Protection", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ROS -> Resveratrol [style=dashed, label=" (Induces)"]; Resveratrol -> SIRT1 [label="Activates", color="#34A853"]; SIRT1 -> Nrf2_Keap1 [label="Deacetylates", style=dashed, color="#34A853"]; Nrf2_Keap1 -> Nrf2 [label="Releases", color="#FBBC05"]; Nrf2 -> ARE [label="Translocates &\nBinds to", color="#FBBC05"]; ARE -> Antioxidant_Enzymes [label="Upregulates\nTranscription", color="#EA4335"]; Antioxidant_Enzymes -> ROS [label="Neutralizes", arrowhead=T, color="#EA4335"]; Antioxidant_Enzymes -> Protection; } dot Caption: Resveratrol's antioxidant signaling pathway.

// Nodes Stress [label="Cellular Stress\n(e.g., ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ampelopsin [label="this compound\n(DHM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2_Complex [label="Nrf2-Keap1\nComplex", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#FBBC05", fontcolor="#202124"]; HO1 [label="Heme Oxygenase-1\n(HO-1)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protection [label="Enhanced Antioxidant\nCapacity", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Stress -> Ampelopsin [style=dashed, label=" (Induces)"]; Ampelopsin -> ERK [label="Activates", color="#34A853"]; ERK -> Nrf2_Complex [label="Phosphorylates", color="#34A853"]; Nrf2_Complex -> Nrf2 [label="Releases", color="#FBBC05"]; Nrf2 -> HO1 [label="Upregulates\nTranscription", color="#EA4335"]; HO1 -> Protection; } dot Caption: this compound (DHM) antioxidant signaling pathway.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value—the concentration required to scavenge 50% of free radicals in an assay. A lower IC50 value indicates greater antioxidant potency. The following tables summarize reported IC50 values from common in vitro antioxidant assays.

Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be approached with caution, as experimental conditions (e.g., solvent, incubation time, exact protocol) can vary between laboratories and affect outcomes.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 Value (µg/mL)IC50 Value (µM)Reference(s)
This compound (DHM) ~4.13~12.9[7][8]
Resveratrol ~29.89~131[9][10]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundIC50 Value (µg/mL)IC50 Value (µM)Reference(s)
This compound (DHM) ~3.91~12.2[7][8]
Resveratrol 2.8612.53[10][11]

Table 3: Cellular Antioxidant Activity (CAA)

CompoundAssay TypeEC50 Value (µM)Key FindingReference(s)
This compound (DHM) CAA (HepG2 cells)226.26Protects against AAPH-induced damage.[1][7]
Resveratrol CAA (HepG2 cells)0.5-2 (µg/mL)*Alleviates AAPH-induced oxidative damage.[10]

*Note: A direct EC50 in µM for Resveratrol in the CAA assay was not available in the reviewed literature; the value represents a protective concentration range.

Based on the available in vitro data, this compound demonstrates significantly more potent direct radical scavenging activity in the DPPH assay compared to Resveratrol. In the ABTS assay, their activities appear to be more comparable. In cell-based assays, both compounds show protective effects, though direct quantitative comparison is challenging due to variations in reporting.

Experimental Protocols & Workflows

Accurate assessment of antioxidant activity is crucial. Below are detailed protocols for the key assays cited.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695). The solution should be freshly made and kept in the dark.

    • Prepare stock solutions of this compound, Resveratrol, and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent. Create a series of dilutions.

  • Reaction Setup:

    • In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 180 µL).

    • Add a small volume of the test compound dilutions or the control (e.g., 20 µL).

    • Prepare a blank sample containing the solvent instead of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at the characteristic wavelength of DPPH (typically ~517 nm) using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value.

// Nodes start [label="Start", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; prep_dpph [label="Prepare 0.1 mM DPPH\nin Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_samples [label="Prepare Serial Dilutions of\nthis compound, Resveratrol, & Control", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="Mix DPPH Solution with\nTest Samples in 96-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate in Dark\n(30 min, RT)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="Measure Absorbance\nat 517 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate % Inhibition\nand Determine IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_node [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> prep_dpph -> mix; start -> prep_samples -> mix; mix -> incubate -> measure -> calculate -> end_node; } dot Caption: Workflow for the DPPH antioxidant assay.

ABTS Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is reduced in the presence of an antioxidant, causing the color to fade.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (±0.02) at 734 nm.

  • Reaction Setup:

    • Add a large volume of the diluted ABTS•+ solution (e.g., 1.0 mL) to test tubes.

    • Add a small volume of the test compound dilutions or control (e.g., 10 µL).

  • Incubation: Incubate at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of scavenging activity similarly to the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

// Nodes start [label="Start", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; prep_abts [label="Generate ABTS•+ Radical\n(Mix ABTS + K₂S₂O₈, incubate 12-16h)", fillcolor="#F1F3F4", fontcolor="#202124"]; dilute_abts [label="Dilute ABTS•+ to\nAbsorbance of ~0.7 at 734 nm", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_samples [label="Prepare Serial Dilutions\nof Test Compounds", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="Add Test Samples to\nDiluted ABTS•+ Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate at RT\n(6-10 min)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="Measure Absorbance\nat 734 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate % Inhibition\nand Determine IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_node [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> prep_abts -> dilute_abts -> mix; start -> prep_samples -> mix; mix -> incubate -> measure -> calculate -> end_node; } dot Caption: Workflow for the ABTS antioxidant assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures antioxidant activity within a cellular environment, providing more biologically relevant data by accounting for cell uptake and metabolism.

Experimental Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate and culture until they reach confluence.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with a buffer (e.g., PBS).

    • Load the cells with a DCFH-DA probe solution (e.g., 25 µM) and the test compounds (this compound, Resveratrol, or Quercetin (B1663063) as a control) for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Wash the cells to remove the probe and compounds from the medium.

    • Add a free radical initiator, such as AAPH (e.g., 600 µM), to all wells to induce oxidative stress.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence emission (typically ~538 nm) with excitation at ~485 nm every 5 minutes for 1 hour. The probe (DCFH-DA) is converted to the highly fluorescent DCF upon oxidation.

  • Calculation:

    • Calculate the area under the curve (AUC) from the fluorescence vs. time plot.

    • Determine the CAA value using the formula: CAA unit = 100 – (AUC_sample / AUC_control) * 100

    • Express results as micromoles of quercetin equivalents (QE).

// Nodes start [label="Start", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; seed_cells [label="Seed HepG2 Cells in\n96-Well Plate to Confluence", fillcolor="#F1F3F4", fontcolor="#202124"]; wash1 [label="Wash Cells with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; load_probe [label="Load Cells with DCFH-DA Probe\nand Test Compounds", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate1 [label="Incubate for 1 hour at 37°C", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; wash2 [label="Wash Cells to Remove\nExcess Probe/Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; add_aaph [label="Add AAPH Radical Initiator\nto Induce Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; measure [label="Measure Fluorescence Kinetically\n(Ex: 485nm, Em: 538nm) for 1h", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate Area Under Curve (AUC)\nand Determine CAA Value", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_node [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> seed_cells -> wash1 -> load_probe -> incubate1 -> wash2 -> add_aaph -> measure -> calculate -> end_node; } dot Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Summary and Conclusion

This guide provides a comparative analysis of this compound and Resveratrol, two prominent natural antioxidants.

  • Direct Scavenging: Based on in vitro assays, this compound appears to be a substantially more potent direct scavenger of DPPH radicals than Resveratrol. Their efficacy against the ABTS radical is more comparable.

  • Cellular Mechanisms: Both compounds effectively enhance cellular antioxidant defenses by modulating key signaling pathways like Nrf2. Resveratrol's action is famously linked to SIRT1 activation, while this compound also engages pathways such as ERK/HO-1.

  • Biological Relevance: While in vitro assays are essential for initial screening, the Cellular Antioxidant Activity (CAA) assay provides a more physiologically relevant measure. Both compounds demonstrate protective effects in this model, underscoring their potential to function within a biological system.

For researchers and drug development professionals, the choice between these compounds may depend on the specific application. This compound's superior direct scavenging activity might be advantageous in formulations where immediate ROS neutralization is critical. Resveratrol's extensive body of research on SIRT1 activation and its role in age-related pathways continues to make it a compelling candidate for chronic conditions. Further head-to-head studies, particularly in various cell-based and in vivo models, are necessary to fully elucidate their comparative therapeutic potential.

References

Head-to-head comparison of Ampelopsin F and other stilbenoids' neuroprotective effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Neuroprotective Efficacy with Supporting Experimental Data

Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention for their potential neuroprotective properties, offering promising avenues for the development of therapeutics against neurodegenerative diseases. Among these, Ampelopsin F has emerged as a compound of interest. This guide provides a comprehensive, head-to-head comparison of the neuroprotective effects of this compound and other prominent stilbenoids, including resveratrol (B1683913), piceatannol, and Ampelopsin A. The following sections present a synthesis of available quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways to facilitate a thorough understanding of their comparative efficacy.

Quantitative Comparison of Neuroprotective Effects

To provide a clear and concise overview, the following table summarizes the quantitative data on the neuroprotective effects of various stilbenoids from multiple studies. It is important to note that direct comparative studies for this compound are limited, and some of the data for "Ampelopsin" may not specify the exact isomer.

StilbenoidExperimental ModelNeuroprotective EndpointConcentrationResultReference
This compound Microglia-like cellsInhibition of cPLA2/COX-2/PGE2 activity2 µg/mLBetter inhibition than resveratrol[1]
Ampelopsin Rat model of Alzheimer's DiseaseImprovement in cognitive functionNot specifiedSignificant improvement[2]
Reduction of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α)Not specifiedSignificant reduction[2]
Reduction of oxidative stress markersNot specifiedSignificant reduction[2]
Ampelopsin A Neuro-2a cells (6-OHDA-induced toxicity)Increased cell viability0.1, 1, 10 µMSignificantly enhanced cell viability
Reduced intracellular ROS levels0.1 µMDecreased ROS levels by 47.4%
Resveratrol Rat primary cortex neurons (Aβ₂₅₋₃₅-induced toxicity)Reduced intracellular ROS levels50 µMReduced ROS to 401% of control
Increased cell viability50 µMSignificantly increased cell viability
Piceatannol Rat primary cortex neurons (Aβ₂₅₋₃₅-induced toxicity)Reduced intracellular ROS levels50 µMReduced ROS to 326% of control (more effective than resveratrol)
Increased cell viability50 µMMore potent than resveratrol in increasing cell viability
trans-4-hydroxystilbene (THS) Rat primary cortex neurons (Aβ₂₅₋₃₅-induced toxicity)Reduced intracellular ROS levels50 µMReduced ROS to 470% of control
Increased cell viability50 µMSimilar efficacy to resveratrol

Key Signaling Pathways in Stilbenoid-Mediated Neuroprotection

Stilbenoids exert their neuroprotective effects through the modulation of various signaling pathways. A key pathway implicated in the action of many stilbenoids is the PI3K/Akt signaling cascade, which plays a crucial role in promoting cell survival and inhibiting apoptosis.

PI3K_Akt_Pathway Stilbenoids Stilbenoids (e.g., Resveratrol, Piceatannol) RTK Receptor Tyrosine Kinase (RTK) Stilbenoids->RTK activate PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Apoptosis_Inhibition Inhibition of Apoptosis (e.g., increased Bcl-2/Bax ratio) Akt->Apoptosis_Inhibition leads to Cell_Survival Promotion of Cell Survival Akt->Cell_Survival leads to

Figure 1: PI3K/Akt signaling pathway activated by stilbenoids.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparative analysis of stilbenoid neuroprotective effects.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed neuronal cells in a 96-well plate. B 2. Treatment Treat cells with stilbenoids and/or neurotoxin. A->B C 3. MTT Incubation Add MTT solution and incubate. B->C D 4. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan (B1609692) crystals. C->D E 5. Absorbance Measurement Measure absorbance at 570 nm. D->E

Figure 2: Experimental workflow for the MTT assay.

Detailed Steps:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y, Neuro-2a, or primary neurons) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the stilbenoids for a specified period, followed by co-treatment with a neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA), amyloid-beta (Aβ)) for 24-48 hours.

  • MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Measurement of Intracellular Reactive Oxygen Species (ROS)

The dichlorofluorescein diacetate (DCF-DA) assay is commonly used to measure intracellular ROS levels.

Detailed Steps:

  • Cell Culture and Treatment: Culture and treat the neuronal cells with stilbenoids and a neurotoxin as described for the MTT assay.

  • DCF-DA Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate them with DCF-DA solution (typically 10 µM) for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Following incubation, wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Western Blot Analysis for Apoptosis-Related Proteins (Bcl-2 and Bax)

Western blotting is used to detect the expression levels of specific proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. The ratio of Bcl-2 to Bax is a key indicator of apoptosis.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Protein Extraction Lyse treated cells to extract total protein. B 2. Protein Quantification Determine protein concentration (e.g., BCA assay). A->B C 3. SDS-PAGE Separate proteins by size. B->C D 4. Protein Transfer Transfer proteins to a membrane (e.g., PVDF). C->D E 5. Blocking Block non-specific binding sites. D->E F 6. Primary Antibody Incubation Incubate with anti-Bcl-2 or anti-Bax antibody. E->F G 7. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody. F->G H 8. Detection Detect protein bands using chemiluminescence. G->H

Figure 3: Experimental workflow for Western blot analysis.

Detailed Steps:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate it with primary antibodies against Bcl-2 and Bax, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.

Conclusion

The available evidence suggests that various stilbenoids, including this compound, resveratrol, and piceatannol, exhibit significant neuroprotective effects. Piceatannol appears to be more potent than resveratrol in some in vitro models, particularly in reducing ROS and increasing cell viability. While direct comparative data for this compound is still emerging, preliminary findings indicate its potential as a potent anti-inflammatory and neuroprotective agent, in some cases surpassing the effects of resveratrol. Ampelopsin A has also demonstrated strong neuroprotective capabilities in models of Parkinson's disease.

The primary mechanism of action for many of these stilbenoids involves the modulation of key signaling pathways like PI3K/Akt, leading to the inhibition of apoptosis and promotion of cell survival, alongside their potent antioxidant activities.

For drug development professionals, the nuanced differences in the efficacy and mechanisms of these stilbenoids highlight the importance of selecting the appropriate compound for a specific neurodegenerative condition. Further head-to-head studies, particularly those including a wider range of stilbenoids like this compound, are crucial to fully elucidate their therapeutic potential and guide the development of novel neuroprotective strategies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to conduct such comparative investigations.

References

A Comparative Analysis of the Anti-inflammatory Activity of Ampelopsin F and Common Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of Ampelopsin F, a natural flavonoid, against established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), including ibuprofen (B1674241), naproxen (B1676952), and the COX-2 selective inhibitor, celecoxib. This document is intended to serve as a resource for researchers and professionals in drug discovery and development by presenting available experimental data, outlining detailed methodologies for key assays, and visualizing the known signaling pathways.

Executive Summary

Mechanisms of Action

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the COX enzymes, COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[2] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation.[2]

Traditional NSAIDs like ibuprofen and naproxen are non-selective and inhibit both COX-1 and COX-2.[2] The inhibition of COX-1 is associated with some of the common side effects of these drugs, such as gastrointestinal irritation.[2] Selective COX-2 inhibitors, such as celecoxib, were developed to specifically target COX-2, thereby reducing the risk of certain side effects associated with COX-1 inhibition.[2]

This compound (Dihydromyricetin)

The anti-inflammatory mechanism of this compound is more multifaceted and appears to involve the modulation of several key signaling pathways. Research indicates that this compound can suppress inflammatory responses by:

  • Inhibiting the NF-κB Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[1][3][4]

  • Downregulating the JAK2/STAT3 Pathway: Studies have also pointed to the ability of this compound to suppress the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is involved in cytokine signaling and inflammatory responses.

  • Reducing Pro-inflammatory Mediators: this compound has been observed to decrease the production of key inflammatory molecules such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), iNOS, and COX-2.[1][5]

  • Modulating Cytokine Production: It can also influence the balance of pro-inflammatory and anti-inflammatory cytokines, leading to a reduction in inflammatory processes.[1][5]

Data Presentation

Table 1: Comparison of Mechanistic Targets
FeatureThis compound (Dihydromyricetin)IbuprofenNaproxenCelecoxib
Primary Target Multiple pathways including NF-κB and JAK2/STAT3COX-1 and COX-2COX-1 and COX-2Primarily COX-2
COX-2 Inhibition Reduces expressionDirect inhibitionDirect inhibitionDirect inhibition
NF-κB Pathway Inhibits activation---
JAK2/STAT3 Pathway Inhibits activation---
Pro-inflammatory Mediators Reduces NO, PGE2, iNOSReduces ProstaglandinsReduces ProstaglandinsReduces Prostaglandins
Table 2: Cyclooxygenase (COX) Inhibitory Activity of Selected NSAIDs

The following table presents the 50% inhibitory concentration (IC50) values for common NSAIDs against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen 12800.15[6]
Naproxen ---
Celecoxib 826.812[6]
Diclofenac 0.0760.0262.9[6]

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are from a study using human peripheral monocytes.[6] Data for naproxen was not available in this specific comparative dataset. Direct comparative IC50 values for this compound were not found in the reviewed literature.

Experimental Protocols

In Vitro Anti-inflammatory Activity

1. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay is used to evaluate the potential of a compound to inhibit the production of pro-inflammatory cytokines.

  • Cell Line: RAW 264.7 murine macrophages.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound (this compound or NSAIDs) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. A control group without LPS stimulation is also included.

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Determine the cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

    • Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control group.

In Vivo Anti-inflammatory Activity

1. Carrageenan-Induced Paw Edema in Rodents

This is a widely used model to assess the acute anti-inflammatory activity of a compound.

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Methodology:

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups: a control group, a positive control group (e.g., receiving a known NSAID like indomethacin), and a test group receiving this compound.

    • Administer the test compound or the reference drug orally or via intraperitoneal injection. The control group receives the vehicle.

    • After a specific period (e.g., 1 hour), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the left hind paw of each animal.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or digital calipers.

    • Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.

Mandatory Visualization

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory NSAIDs Non-selective NSAIDs (e.g., Ibuprofen, Naproxen) NSAIDs->COX1 NSAIDs->COX2 Celecoxib Selective COX-2 Inhibitor (e.g., Celecoxib) Celecoxib->COX2

Caption: Mechanism of action of NSAIDs.

AmpelopsinF_Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK JAK2 JAK2 Inflammatory_Stimuli->JAK2 AmpelopsinF This compound AmpelopsinF->IKK AmpelopsinF->JAK2 NFkB_Activation NF-κB Activation IKK->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression STAT3_Activation STAT3 Activation JAK2->STAT3_Activation STAT3_Activation->Gene_Expression Inflammatory_Mediators Inflammatory Mediators (COX-2, iNOS, Cytokines) Gene_Expression->Inflammatory_Mediators

Caption: Anti-inflammatory mechanism of this compound.

Experimental_Workflow start Start in_vitro In Vitro Assay (LPS on Macrophages) start->in_vitro in_vivo In Vivo Model (Carrageenan Paw Edema) start->in_vivo treatment Treatment with This compound / NSAIDs in_vitro->treatment in_vivo->treatment cytokine_measurement Measure Cytokine Levels (ELISA) treatment->cytokine_measurement in vitro edema_measurement Measure Paw Edema treatment->edema_measurement in vivo data_analysis Data Analysis and Comparison cytokine_measurement->data_analysis edema_measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow.

References

Dihydromyricetin vs. Ampelopsin F: A Comparative Analysis of Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of natural compounds with neuroprotective potential, Dihydromyricetin (DHM) and Ampelopsin F present a study in contrasts. While often associated due to their common plant origins, these molecules are structurally distinct and, based on current scientific literature, vary significantly in the depth of their characterized neuroprotective mechanisms. Dihydromyricetin, also known as Ampelopsin, is a well-investigated flavonoid with a broad spectrum of neuroprotective activities. In contrast, this compound, an oligostilbene and a resveratrol (B1683913) dimer, represents a more nascent area of neuroprotective research, with its mechanisms not yet fully elucidated.

This guide provides a comprehensive comparison based on available experimental data, highlighting the established neuroprotective pathways of Dihydromyricetin and the current understanding of this compound's potential.

Dihydromyricetin (DHM): A Multi-Targeted Neuroprotective Agent

Dihydromyricetin has been extensively studied in various in vitro and in vivo models of neurological disorders, including Alzheimer's and Parkinson's disease. Its neuroprotective effects are attributed to a combination of anti-inflammatory, antioxidant, and direct modulatory actions on key signaling pathways.

Key Neuroprotective Mechanisms of Dihydromyricetin:
  • Anti-Inflammatory Effects: DHM has been shown to suppress neuroinflammation by inhibiting the activation of microglia.[1] A primary mechanism involves the downregulation of the NF-κB and JAK2/STAT3 signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.[1]

  • Antioxidant Activity: DHM exhibits potent antioxidant properties, protecting neurons from oxidative stress-induced damage.[2] This is achieved through the scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defense systems.

  • Modulation of Signaling Pathways: DHM influences several critical signaling cascades implicated in neuronal survival and function. Notably, it activates the AMPK/SIRT1 pathway, which is involved in promoting cellular health and longevity.[3][4] In models of Parkinson's disease, DHM has been shown to protect dopaminergic neurons by modulating the Akt/GSK-3β pathway.[2]

  • Anti-Protein Aggregation: In the context of Parkinson's disease, DHM has been found to inhibit the aggregation of α-synuclein and even disrupt pre-formed fibrils, thereby reducing a key pathological hallmark of the disease.[5]

  • GABAergic Modulation: DHM has been identified as a modulator of GABAergic neurotransmission, which may contribute to its neuroprotective effects in conditions characterized by excitotoxicity.[4][6]

This compound: An Emerging Oligostilbene with Antioxidant Potential

This compound is a structurally different molecule from DHM, belonging to the class of oligostilbenes, which are dimers of resveratrol. While research on its specific neuroprotective mechanisms is limited, its chemical nature as a stilbenoid suggests potential antioxidant and anti-inflammatory properties, similar to its well-studied monomer, resveratrol.

Putative Neuroprotective Mechanisms of this compound:
  • Antioxidant Properties: As an oligostilbene, this compound is expected to possess antioxidant activity. Studies on related oligomeric stilbenes have demonstrated their ability to reduce reactive oxygen species (ROS) levels in neuronal cell models of Parkinson's disease.[7][8] This suggests that a primary neuroprotective mechanism of this compound is likely its ability to mitigate oxidative stress.

  • Anti-Inflammatory Potential: Resveratrol and other stilbenoids are known to have anti-inflammatory effects. It is plausible that this compound shares this property, potentially through the modulation of inflammatory pathways, though direct experimental evidence in the context of neuroinflammation is currently lacking.

Quantitative Data Summary

The following table summarizes the quantitative data from key experimental studies on the neuroprotective effects of Dihydromyricetin. Due to the limited available data for this compound, a direct quantitative comparison is not feasible at this time.

Compound Experimental Model Key Findings Dosage/Concentration Reference
Dihydromyricetin Rat model of Alzheimer's diseaseImproved learning and memory, decreased hippocampal neuronal apoptosis, reduced IL-1β, IL-6, and TNF-α.100 and 200 mg/kg for 21 days[4]
Dihydromyricetin MPTP-induced mouse model of Parkinson's diseaseAttenuated behavioral impairments and dopaminergic neuron loss.Not specified[2]
Dihydromyricetin In vitro α-synuclein aggregation assayInhibited α-synuclein fibrillogenesis and destabilized mature fibrils in a dose-dependent manner.Not specified[5]
Dihydromyricetin LPS-stimulated BV2 and primary microglia cellsDecreased production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).Non-cytotoxic concentrations[1]

Experimental Protocols

Dihydromyricetin in a Rat Model of Alzheimer's Disease[4]
  • Animal Model: An Alzheimer's disease rat model was induced by intracerebroventricular injection of Aβ1–42.

  • Treatment: Rats were treated with DHM at doses of 100 and 200 mg/kg for 21 days.

  • Behavioral Assessment: Learning and memory were evaluated using standard behavioral tests.

  • Biochemical Analysis: Levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) in the serum and hippocampus were measured. Neuronal apoptosis in the hippocampus was also assessed.

  • Signaling Pathway Analysis: The expression of proteins related to the AMPK/SIRT1 pathway was analyzed.

Dihydromyricetin in an in vitro Model of Neuroinflammation[1]
  • Cell Culture: BV2 and primary microglia cells were used.

  • Stimulation: Neuroinflammation was induced by treatment with lipopolysaccharide (LPS).

  • Treatment: Cells were pre-treated with non-cytotoxic concentrations of DHM before LPS stimulation.

  • Measurement of Inflammatory Mediators: The production of nitric oxide (NO) and prostaglandin E2 (PGE2) was quantified.

  • Signaling Pathway Analysis: The phosphorylation levels of proteins in the NF-κB and JAK2/STAT3 pathways were assessed.

Signaling Pathway Diagrams

AmpelopsinF_Putative_Pathway cluster_af This compound cluster_stress Cellular Stress cluster_protection Neuroprotection AmpF This compound (Oligostilbene) Oxidative_Stress Oxidative Stress (ROS) AmpF->Oxidative_Stress Reduces (Putative) Neuroprotection Neuroprotection

References

Unveiling the Inhibitory Power: A Comparative Look at Ampelopsin F and its Synthetic Cousins in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for potent and specific enzyme inhibitors is a continuous journey. Ampelopsin F, a naturally occurring stilbenoid, has garnered attention for its potential biological activities, including enzyme inhibition. This guide provides a comparative analysis of this compound and its synthetic derivatives, focusing on their efficacy in inhibiting key enzymes, supported by experimental data and detailed protocols.

This compound belongs to the family of oligostilbenes, which are polyphenolic compounds found in various plant species. These compounds are known for their diverse pharmacological effects. The focus of this guide is to compare the enzyme inhibitory activities of naturally occurring this compound with its synthetically modified counterparts, shedding light on structure-activity relationships and potential therapeutic applications.

Quantitative Analysis of Enzyme Inhibition

To facilitate a clear comparison, the following table summarizes the inhibitory activities of this compound and various synthetic stilbenoid derivatives against two key enzymes: α-glucosidase and pancreatic lipase (B570770). These enzymes are significant targets in the management of metabolic disorders. α-Glucosidase is involved in carbohydrate digestion, and its inhibition can help control blood sugar levels. Pancreatic lipase plays a crucial role in fat digestion, and its inhibition is a strategy for weight management.

CompoundEnzymeIC50 (µM)Inhibition TypeReference
Natural Stilbenoids
Ampelopsin APancreatic LipaseNot specifiedNot specified[1]
Wilsonol CPancreatic Lipase6.7 ± 0.7Not specified[1]
Heyneanol APancreatic LipaseNot specifiedNot specified[1]
Pallidol APancreatic LipaseNot specifiedNot specified[1]
Paeonilactiflorol (Stilbene Tetramer)α-Glucosidase13.57Not specified[2]
Stilbene Trimer (from Paeonia lactiflora)α-Glucosidase14.39Mixed[2]
trans-Resveratrolα-Glucosidase< 100Not specified[3]
Synthetic Stilbenoid Derivatives
(S)-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl) cyclohexanecarbaldehydeα-Glucosidase157.71Not specified[4]
(R)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-phenylpropanalα-Glucosidase471.79Not specified[4]
7-Hydroxy-6-methoxy-3-[4-(4-methylphenylsulfonamido)benzoyl]-2H-1-benzopyran-2-oneα-Glucosidase0.0645Not specified[5]
Flavonoid Derivative 4α-Glucosidase15.71 ± 0.21Mixed[6]
Schiff Base Derivative 3Pancreatic Lipase0.50Not specified[7]

Note: Direct IC50 values for this compound against α-glucosidase and pancreatic lipase were not available in the searched literature. The table includes data for closely related stilbenoids to provide a comparative context.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key enzyme inhibition assays cited in this guide.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Phosphate (B84403) buffer (pH 6.8)

    • Test compounds (this compound and its derivatives)

    • Acarbose (positive control)

    • 96-well microplate reader

  • Procedure:

    • A reaction mixture is prepared containing the phosphate buffer, a solution of the test compound at various concentrations, and the α-glucosidase enzyme solution.

    • The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

    • The reaction is initiated by adding the substrate, pNPG.

    • The plate is incubated, and the enzymatic reaction leads to the release of p-nitrophenol, which is a yellow-colored product.

    • The absorbance of the resulting solution is measured at a specific wavelength (typically 405 nm) using a microplate reader.

    • The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without the inhibitor).

    • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from a dose-response curve.

Pancreatic Lipase Inhibition Assay

This assay measures the ability of a compound to inhibit pancreatic lipase, the primary enzyme responsible for the digestion of dietary fats.

  • Materials:

    • Porcine pancreatic lipase

    • p-Nitrophenyl palmitate (pNPP) as the substrate

    • Tris-HCl buffer (pH 8.0)

    • Test compounds (this compound and its derivatives)

    • Orlistat (positive control)

    • 96-well microplate reader

  • Procedure:

    • A solution of porcine pancreatic lipase is prepared in the Tris-HCl buffer.

    • The test compound, dissolved in a suitable solvent, is added to the enzyme solution at various concentrations.

    • The mixture is incubated to allow for enzyme-inhibitor interaction.

    • The substrate, pNPP, is added to start the reaction.

    • The hydrolysis of pNPP by pancreatic lipase releases p-nitrophenol, a chromogenic product.

    • The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength (typically 405 nm) over time using a microplate reader.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Concepts

To better understand the processes involved, the following diagrams illustrate a typical enzyme inhibition workflow and a simplified signaling pathway.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Reaction_Mix Prepare Reaction Mixtures (Enzyme + Inhibitor/Vehicle) Enzyme->Reaction_Mix Substrate Substrate Solution Start_Reaction Add Substrate Substrate->Start_Reaction Inhibitor Inhibitor Stock Inhibitor->Reaction_Mix Incubation Pre-incubation Reaction_Mix->Incubation Incubation->Start_Reaction Measurement Measure Activity (e.g., Absorbance) Start_Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Signaling_Pathway cluster_carbohydrate Carbohydrate Digestion cluster_fat Fat Digestion Complex_Carbs Complex Carbohydrates Alpha_Glucosidase α-Glucosidase Complex_Carbs->Alpha_Glucosidase Glucose Glucose Alpha_Glucosidase->Glucose Triglycerides Triglycerides Pancreatic_Lipase Pancreatic Lipase Triglycerides->Pancreatic_Lipase Fatty_Acids Fatty Acids Pancreatic_Lipase->Fatty_Acids Inhibitor This compound / Synthetic Derivatives Inhibitor->Alpha_Glucosidase Inhibitor->Pancreatic_Lipase

Caption: Simplified overview of enzyme inhibition in metabolic pathways.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.